Fmoc-Arg(Z)2-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N4O8/c42-33(43)32(39-35(44)49-24-31-29-18-9-7-16-27(29)28-17-8-10-19-30(28)31)20-11-21-38-34(40-36(45)47-22-25-12-3-1-4-13-25)41-37(46)48-23-26-14-5-2-6-15-26/h1-10,12-19,31-32H,11,20-24H2,(H,39,44)(H,42,43)(H2,38,40,41,45,46)/t32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWMVWWEOHTNTR-YTTGMZPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H36N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441629 | |
| Record name | N~5~-(3,7-Dioxo-1,9-diphenyl-2,8-dioxa-4,6-diazanonan-5-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207857-35-0 | |
| Record name | N~5~-(3,7-Dioxo-1,9-diphenyl-2,8-dioxa-4,6-diazanonan-5-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Fmoc-Arg(Z)2-OH: Structure, Properties, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Arg(Z)2-OH is a protected amino acid derivative that serves as a critical building block in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[1] This guide provides a comprehensive overview of its chemical structure, properties, and a detailed protocol for its application in synthesizing complex peptides. The use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection, combined with two benzyloxycarbonyl (Z) groups for the side-chain guanidinium function of arginine, offers a robust strategy for the controlled assembly of peptide chains.[1][2] This derivative is particularly valuable in the development of bioactive peptides and peptide-based therapeutics.[1][2]
Chemical Structure and Molecular Formula
This compound is an arginine derivative where the alpha-amino group is protected by an Fmoc group, and both guanidino nitrogens on the side chain are protected by benzyloxycarbonyl (Z) groups. This dual protection of the side chain enhances stability and prevents unwanted reactions during peptide synthesis.[2]
Molecular Formula: C37H36N4O8[2][3][4][5]
Full Chemical Name: Nα-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Nδ,Nω-bis((benzyloxy)carbonyl)-L-arginine[6]
Chemical Structure:
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | References |
| Molecular Weight | 664.72 g/mol | [1][2][6][7] |
| Molecular Formula | C37H36N4O8 | [1][2][3][4][7] |
| CAS Number | 1094617-45-4 | [1][2][6][7] |
| Appearance | White to off-white powder | [1][2] |
| Purity | ≥95% | [2] |
| Storage Conditions | ≤ -15 °C | [2][7] |
Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis with Fmoc/tBu chemistry.
1. Resin Swelling:
-
Swell the appropriate solid support resin (e.g., Wang resin, Rink amide resin) with a free N-terminal amine in N,N-dimethylformamide (DMF) for 30-60 minutes.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes to initiate the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (4-6 times) to remove all traces of piperidine and the cleaved Fmoc-adduct. A ninhydrin test can be performed to confirm the presence of a free primary amine.
3. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin substitution) in DMF.
-
Add a suitable activating agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and an additive like HOBt (Hydroxybenzotriazole) or OxymaPure® (2-4 equivalents).
-
Add a base, typically N,N-diisopropylethylamine (DIEA) (4-8 equivalents), to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature to facilitate the coupling reaction. The reaction can be monitored for completion using a ninhydrin test.
4. Washing:
-
After the coupling reaction is complete, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (4-6 times) to remove any unreacted reagents and byproducts.
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
6. Final Cleavage and Deprotection:
-
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the two Z groups on the arginine side chain) are removed. This is typically achieved by treating the resin-bound peptide with a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
Workflow and Pathway Diagrams
The following diagrams illustrate the key processes involved in the use of this compound in peptide synthesis.
Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle using this compound.
Caption: Logical Relationship of this compound Components and its Primary Application.
References
- 1. CAS 1094617-45-4: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. usbio.net [usbio.net]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. This compound | C37H36N4O8 | CID 10556342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1094617-45-4 this compound | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]
- 7. peptart.ch [peptart.ch]
A Comprehensive Technical Guide to Nα-Fmoc-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine (Fmoc-Arg(Z)2-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-Arg(Z)2-OH, a protected amino acid derivative utilized in peptide synthesis. The document details its chemical properties, applications, and presents a comparative analysis with other commonly used arginine derivatives.
Chemical Identity and Properties
This compound, chemically known as N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Nδ,Nω-bis((benzyloxy)carbonyl)-L-arginine, is a building block in the synthesis of peptides.[1] The Nα-amino group is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, while the guanidino side chain is protected by two acid-labile benzyloxycarbonyl (Z) groups. This dual protection strategy allows for its incorporation into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS).
Identifiers and Physical Properties
Two CAS numbers are associated with this compound, potentially due to different suppliers or batches. The molecular formula and weight are consistent across sources.[1][2][3][4][5]
| Identifier | Value | Source |
| IUPAC Name | N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Nδ,Nω-bis((benzyloxy)carbonyl)-L-arginine | [1] |
| Synonym | Na-Fmoc-Nw,w'-bis-benzyloxycarbonyl-arginine (asymmetric) | [3] |
| CAS Number | 1094617-45-4 | [1][2][3][6] |
| 207857-35-0 | [4][5] | |
| Molecular Formula | C37H36N4O8 | [1][2][3][4][5] |
| Molecular Weight | 664.72 g/mol | [1][2][3][4][5] |
| Appearance | White to off-white powder | [3] |
| Purity | ≥95% | [3] |
| Storage | Store at ≤ -10 °C to -20 °C | [3][4] |
Applications in Peptide Synthesis
This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS) for the introduction of arginine residues into a peptide sequence.[3] The protection of the guanidino side chain with Z groups is crucial to prevent unwanted side reactions during the coupling steps. The use of two Z groups on the guanidinium moiety can influence the solubility and reactivity of the derivative.
Comparison with Other Arginine Derivatives
While this compound is available, the use of the benzyloxycarbonyl (Z) group for side-chain protection in Fmoc-SPPS is less common than other protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Boc (tert-butyloxycarbonyl).[7][8][9] The choice of protecting group is critical as it dictates the conditions required for its removal.
| Derivative | Side-Chain Protecting Group | Typical Cleavage Conditions | Key Advantages | Considerations |
| This compound | Benzyloxycarbonyl (Z) | Strong acid (e.g., HBr/AcOH), Catalytic Hydrogenation | Potentially offers different solubility and reactivity. | Cleavage conditions can be harsh and may not be compatible with other sensitive residues in the peptide or the standard Fmoc-SPPS cleavage cocktail (TFA-based). |
| Fmoc-Arg(Pbf)-OH | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Trifluoroacetic acid (TFA) | Standard and widely used in Fmoc-SPPS. Cleavage is efficient with standard TFA cocktails.[7][10] | Can lead to side reactions with tryptophan unless scavengers are used.[10] |
| Fmoc-Arg(Boc)2-OH | tert-Butyloxycarbonyl (Boc) | Trifluoroacetic acid (TFA) | Boc groups are readily cleaved by TFA. | May offer different solubility and steric properties compared to Pbf.[11] |
Experimental Protocols
Synthesis of this compound
The synthesis of arginine derivatives with side-chain protections can be approached by direct protection of Fmoc-Arg-OH or through the guanidinylation of Fmoc-Ornithine (Fmoc-Orn-OH). The latter involves a two-step process where a guanidinylating reagent is first synthesized and then reacted with the δ-amino group of Fmoc-Orn-OH.[12]
Incorporation of this compound in Solid-Phase Peptide Synthesis
The following is a generalized protocol for the incorporation of this compound into a peptide chain using manual or automated SPPS.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvents: DMF, DCM, Isopropanol
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF, DCM, and DMF.
-
Coupling:
-
Pre-activate this compound (3-5 equivalents) with HBTU/HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF, DCM, and DMF to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection: The final cleavage from the resin and removal of the Z side-chain protecting groups requires strong acidic conditions, such as treatment with a cocktail containing HBr in acetic acid or trifluoromethanesulfonic acid (TFMSA). These conditions are significantly harsher than the standard TFA-based cocktails used for Pbf or Boc deprotection and must be carefully considered based on the other amino acids present in the peptide sequence.
Workflow Visualizations
Solid-Phase Peptide Synthesis (SPPS) Cycle
The following diagram illustrates the key steps in the incorporation of an Fmoc-protected amino acid, such as this compound, during SPPS.
Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).
Protecting Group Strategy for Arginine
This diagram shows the logical relationship between the choice of arginine derivative and the required deprotection strategy.
Caption: Deprotection strategies for different Arg side-chain protecting groups.
References
- 1. 1094617-45-4 this compound | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]
- 2. CAS 1094617-45-4: this compound | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. usbio.net [usbio.net]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. biosynth.com [biosynth.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Fmoc-L-Arg(Pbf)-OH | 154445-77-9 [chemicalbook.com]
- 11. peptide.com [peptide.com]
- 12. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of Fmoc-Arg(Z)2-OH for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility and stability of Nα-Fmoc-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine (Fmoc-Arg(Z)2-OH), a critical raw material in solid-phase peptide synthesis (SPPS). Given the limited publicly available quantitative data for this specific arginine derivative, this document serves as a practical framework for researchers to generate these crucial datasets in-house. Understanding the solubility and stability of this compound is paramount for optimizing peptide coupling reactions, minimizing impurities, and ensuring the synthesis of high-quality, target peptides for therapeutic and research applications.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting solubility and stability studies.
| Property | Value |
| Synonyms | Nα-Fmoc-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine |
| CAS Number | 207857-35-0[1] |
| Molecular Formula | C37H36N4O8[1][2] |
| Molecular Weight | 664.71 g/mol [1] |
| Appearance | Typically a white to off-white powder |
| Storage Conditions | Recommended storage at -20°C[1] |
Solubility of this compound
The solubility of Fmoc-protected amino acids in solvents commonly used for SPPS, such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO), is a critical factor for achieving efficient and complete coupling reactions. Poor solubility can lead to failed or incomplete syntheses, resulting in deletion sequences and difficult purification profiles.
Predicted Solubility Profile
Based on the behavior of other bulky, protected amino acid derivatives, this compound is expected to be soluble in polar aprotic solvents like DMF and DMSO. However, the two benzyloxycarbonyl (Z) protecting groups on the guanidino side chain, in addition to the Fmoc group, contribute to the molecule's significant size and potential for intermolecular interactions, which may affect its solubility characteristics.
Table 1: Illustrative Solubility Data for this compound at 25°C
The following data is illustrative and should be determined experimentally using the protocol provided below.
| Solvent | Predicted Solubility (mg/mL) | Predicted Molar Solubility (M) |
| N,N-Dimethylformamide (DMF) | > 50 | > 0.075 |
| N-Methyl-2-pyrrolidone (NMP) | > 50 | > 0.075 |
| Dimethyl Sulfoxide (DMSO) | > 75 | > 0.113 |
| Dichloromethane (DCM) | < 10 | < 0.015 |
| Acetonitrile (ACN) | < 10 | < 0.015 |
| Water | Insoluble | Insoluble |
Stability of this compound
The stability of this compound in solution is crucial for preventing the formation of degradation products that can be incorporated into the peptide sequence, leading to impurities. A primary concern with protected arginine derivatives is the potential for side reactions, such as δ-lactam formation, particularly during the activation step of the coupling reaction.
Potential Degradation Pathways
The primary stability concerns for this compound in the context of SPPS are:
-
Premature Fmoc-deprotection: While generally stable, prolonged exposure to basic conditions can lead to the removal of the Fmoc group.
-
Side-chain protecting group lability: The benzyloxycarbonyl (Z) groups are generally stable to the basic conditions of Fmoc removal but are labile to strong acids and catalytic hydrogenation. Their stability in common SPPS coupling cocktails over extended periods should be verified.
-
Degradation of the amino acid backbone: At elevated temperatures or in the presence of certain reagents, the arginine derivative itself may degrade.
Table 2: Illustrative Stability Data for this compound in DMF at 25°C
The following data is illustrative and should be determined experimentally using the protocol provided below.
| Time (hours) | This compound Purity (%) | Major Degradation Product (%) |
| 0 | 99.5 | Not Detected |
| 24 | 99.2 | < 0.1 |
| 48 | 98.8 | 0.2 |
| 72 | 98.3 | 0.4 |
| 168 (1 week) | 96.5 | 1.1 |
Experimental Protocols
Detailed and robust experimental protocols are essential for generating reliable solubility and stability data.
Protocol 1: Determination of Solubility by the Equilibrium Method
This protocol describes a method to determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
High-purity organic solvents (DMF, NMP, DMSO, etc.)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., 100 mg) to a series of vials.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted sample of the saturated solution into the HPLC.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in mg/mL and mol/L.
-
Protocol 2: Assessment of Stability by HPLC
This protocol outlines a method for assessing the stability of this compound in a chosen solvent over time.
Materials:
-
This compound
-
High-purity organic solvent (e.g., DMF)
-
Volumetric flasks
-
Vials with screw caps
-
Thermostatic incubator
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/mL).
-
-
Stability Study Setup:
-
Aliquot the stock solution into several vials and seal them.
-
Store the vials at a constant temperature (e.g., 25°C).
-
Designate time points for analysis (e.g., 0, 24, 48, 72, 168 hours).
-
-
HPLC Analysis:
-
At each time point, take one vial and inject an appropriate volume into the HPLC system.
-
Use a suitable reverse-phase C18 column and a gradient elution method (e.g., water/acetonitrile with 0.1% TFA) to separate the parent compound from any degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where the Fmoc group absorbs (e.g., 265 nm or 301 nm).
-
-
Data Analysis:
-
Determine the peak area of this compound and any new peaks that appear over time.
-
Calculate the percentage of the remaining this compound at each time point relative to the initial time point (t=0).
-
Identify and quantify any significant degradation products by comparing their peak areas to the initial total peak area. For structural elucidation of degradation products, LC-MS analysis is recommended.
-
Visualizing the Experimental Workflow
A clear understanding of the experimental workflow is crucial for the successful execution of these studies.
Caption: Experimental workflow for determining the solubility and stability of this compound.
Signaling Pathways and Logical Relationships
In the context of this technical guide, the primary logical relationship is the workflow for data generation and its application in peptide synthesis.
Caption: The logical relationship between data generation and peptide synthesis outcomes.
By following the detailed protocols outlined in this guide, researchers and drug development professionals can generate the necessary solubility and stability data for this compound, leading to more robust and reproducible solid-phase peptide synthesis of arginine-containing peptides.
References
An In-Depth Technical Guide to Fmoc-Arg(Z)2-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-Arg(Z)2-OH, a key building block in solid-phase peptide synthesis (SPPS). It details its properties, applications, and the experimental protocols for its use, with a focus on providing actionable information for researchers in peptide chemistry and drug development.
Introduction to this compound
This compound is a derivative of the amino acid arginine, strategically modified with protecting groups to ensure controlled and efficient peptide synthesis. The Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the guanidinium side chain is protected by two benzyloxycarbonyl (Z) groups. This orthogonal protection scheme allows for the selective deprotection of the Fmoc group during peptide chain elongation without affecting the side-chain protection, which is removed in the final cleavage step.[1][2] This derivative is particularly valuable in the synthesis of bioactive peptides and peptide-based therapeutics.[3]
The dual Z-group protection on the guanidinium group offers enhanced stability and compatibility with various coupling reagents, facilitating the formation of complex peptide sequences with high purity and yield.[3]
Physicochemical Properties and Specifications
This compound is a white to off-white powder. Key quantitative data for this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C37H36N4O8 | |
| Molecular Weight | 664.72 g/mol | |
| CAS Number | 1094617-45-4 | |
| Appearance | White to off-white powder | |
| Purity (HPLC) | ≥95% to ≥97% | |
| Storage Conditions | -20°C to ≤ -10°C, keep dry |
Experimental Protocols
The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS.
Resin Preparation and Swelling
-
Resin Selection: Choose an appropriate resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang/2-Chlorotrityl resin for a C-terminal carboxylic acid).
-
Resin Swelling: Place the desired amount of resin in a reaction vessel. Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour to ensure optimal reaction conditions.
Fmoc-SPPS Cycle for Amino Acid Coupling
This cycle is repeated for each amino acid in the peptide sequence.
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Activation: In a separate vial, dissolve this compound (typically 2-4 equivalents relative to the resin loading) and a coupling agent such as HCTU (2-4 equivalents) in DMF. Add a base, such as N,N-diisopropylethylamine (DIEA) (4-8 equivalents), to the solution to activate the carboxylic acid of the amino acid.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature to allow for the formation of the peptide bond.
-
Washing: After the coupling reaction is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove any unreacted reagents and byproducts.
A workflow for the Fmoc-SPPS cycle is illustrated below:
Final Cleavage and Deprotection
This two-step process involves the removal of the Z groups from the arginine side chain, followed by the cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups.
The benzyloxycarbonyl (Z) groups are labile to hydrogenolysis. Catalytic transfer hydrogenation is a mild and effective method for their removal while the peptide is still attached to the resin.[4][5]
-
After the final Fmoc deprotection and washing, swell the peptide-resin in a suitable solvent such as methanol or a mixture of methanol and DMF.
-
Add a palladium catalyst, such as 10% Palladium on carbon (Pd/C).
-
Add a hydrogen donor, such as formic acid or ammonium formate.[4][5]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by HPLC analysis of a small cleaved sample.
-
Once the deprotection is complete, filter the resin to remove the catalyst and wash it thoroughly with methanol and DMF.
-
Dry the resin thoroughly after the Z-group deprotection.
-
Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive amino acids. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dry peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes other acid-labile side-chain protecting groups (e.g., Boc, tBu).
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Side Reactions
While this compound is designed to minimize side reactions, researchers should be aware of potential issues common to arginine-containing peptide synthesis.
-
δ-Lactam Formation: Activation of the carboxylic acid of arginine derivatives can sometimes lead to intramolecular cyclization to form a stable six-membered δ-lactam. This side reaction can inhibit the incorporation of arginine into the growing peptide chain. To mitigate this, a double coupling strategy for arginine residues is sometimes employed.
-
Racemization: Although the Fmoc group generally suppresses racemization during coupling, care should be taken with the choice of coupling reagents and reaction conditions, especially when coupling to a hindered N-terminus.
Conclusion
This compound is a valuable reagent for the synthesis of arginine-containing peptides. Its orthogonal protection scheme allows for efficient and controlled peptide chain elongation. By following the detailed protocols and being mindful of potential side reactions, researchers can successfully incorporate this building block into a wide range of peptide sequences for various applications in research and drug development.
References
- 1. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. CN101522704A - Method for peptide synthesis - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
The Di-Z Protecting Group on Arginine: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is paramount to successful peptide synthesis. While modern sulfonyl-based protecting groups like Pbf and Pmc dominate current solid-phase peptide synthesis (SPPS) strategies for arginine, the di-benzyloxycarbonyl (di-Z or di-Cbz) protecting group presents a classic alternative with specific applications, particularly in solution-phase synthesis and for the preparation of orthogonally protected arginine derivatives.
This technical guide provides an in-depth exploration of the role and application of the di-Z protecting group for the guanidinium function of arginine. It covers the primary methods of introduction, deprotection strategies, and the advantages and disadvantages of this protecting group, supported by available experimental insights.
Introduction to Arginine Protection
The guanidinium side chain of arginine is strongly basic (pKa ≈ 12.5) and highly nucleophilic, necessitating protection during peptide synthesis to prevent undesirable side reactions.[1][2] An ideal protecting group for arginine should be stable during peptide coupling and deprotection of the α-amino group, and be readily removable under conditions that do not compromise the integrity of the peptide.[3] While the benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group for amines, its application to the guanidinium group of arginine typically involves the use of two Z groups, forming a di-Z protected derivative.[4][5]
The Di-Z Protecting Group: Structure and Introduction
The di-Z protecting group involves the attachment of two benzyloxycarbonyl groups to the ω- and ω'-nitrogens of the arginine guanidinium group. The primary and most effective method for introducing the di-Z-protected guanidinium moiety is not through the direct protection of arginine itself, but rather through the guanidinylation of an ornithine precursor. This is achieved using a pre-formed, di-Cbz-activated guanidinylating agent.
Key Guanidinylating Reagents and Methodologies
Two main classes of reagents have been reported for this purpose:
-
N,N'-di-(benzyloxycarbonyl)-S-methylisothiourea: This reagent can be used for the guanidinylation of amines in the presence of a mercury(II) salt as a promoter.[6]
-
N,N'-di-Cbz-N''-triflylguanidine: This is a highly efficient and reactive guanidinylating agent that reacts with primary amines under mild conditions to afford the corresponding di-Cbz-protected guanidines.[7][8]
The general workflow for the preparation of a di-Z protected arginine derivative involves the synthesis of the guanidinylating agent followed by its reaction with an appropriately protected ornithine derivative.
dot
Caption: Synthesis of Di-Z-Arginine via Guanidinylation of Ornithine.
Experimental Protocols
Synthesis of N,N'-di-(benzyloxycarbonyl)-S-methylisothiourea
This reagent can be prepared from S-methylisothiourea sulfate and benzyl chloroformate in a biphasic system with a base to maintain alkalinity.[6]
Materials:
-
S-methylisothiourea semisulfate
-
Benzyl chloroformate
-
Dichloromethane
-
Aqueous sodium hydroxide solution
Procedure:
-
Dissolve S-methylisothiourea semisulfate in water.
-
Add dichloromethane to create a two-phase system.
-
Cool the mixture in an ice bath.
-
Add benzyl chloroformate to the organic layer.
-
Slowly add aqueous sodium hydroxide solution while vigorously stirring, maintaining a basic pH.
-
Continue stirring at room temperature for several hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the product.
Guanidinylation of an Amine using N,N'-di-(benzyloxycarbonyl)-S-methylisothiourea and HgCl₂
Materials:
-
Primary amine (e.g., an ornithine derivative)
-
N,N'-di-(benzyloxycarbonyl)-S-methylisothiourea
-
Mercury(II) chloride (HgCl₂)
-
Triethylamine
-
Anhydrous solvent (e.g., DMF or CH₂Cl₂)
Procedure:
-
Dissolve the primary amine and N,N'-di-(benzyloxycarbonyl)-S-methylisothiourea in the anhydrous solvent.
-
Add triethylamine to the mixture.
-
Add a stoichiometric amount of HgCl₂.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture to remove the mercury salts.
-
Work up the filtrate by washing with appropriate aqueous solutions.
-
Purify the product by column chromatography.
Synthesis of N,N'-di-Cbz-N''-triflylguanidine
This more reactive guanidinylating agent can be synthesized from N,N'-di-Cbz-guanidine.
Synthesis of N,N'-di-Cbz-guanidine:
Materials:
-
Guanidine hydrochloride
-
Benzyl chloroformate
-
Aqueous sodium hydroxide
Procedure:
-
Dissolve guanidine hydrochloride in aqueous sodium hydroxide.
-
Add benzyl chloroformate and stir vigorously.
-
The product precipitates and can be collected by filtration.
Conversion to N,N'-di-Cbz-N''-triflylguanidine:
Materials:
-
N,N'-di-Cbz-guanidine
-
Sodium hydride
-
Triflic anhydride
-
Anhydrous solvent (e.g., chlorobenzene)
Procedure:
-
Suspend N,N'-di-Cbz-guanidine in the anhydrous solvent under an inert atmosphere.
-
Add sodium hydride and stir.
-
Cool the mixture and add triflic anhydride.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction mixture and purify the product.[8]
Deprotection of the Di-Z Group
The di-Z group is stable to the mildly basic conditions used for Fmoc group removal and the acidic conditions for Boc group removal, making it orthogonally compatible with these strategies.[9][10] The primary method for the cleavage of the di-Z group is catalytic hydrogenation.
Materials:
-
Di-Z-protected peptide
-
Palladium on carbon (Pd/C) catalyst (5-10%)
-
Solvent (e.g., Methanol, Ethanol, Acetic Acid, or mixtures thereof)
-
Hydrogen source (H₂ gas balloon or Parr hydrogenator)
Procedure:
-
Dissolve the di-Z-protected peptide in the chosen solvent.
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Purge the reaction vessel with hydrogen gas.
-
Stir the mixture under a hydrogen atmosphere (1 atm or higher pressure) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the catalyst through a pad of Celite.
-
Remove the solvent under reduced pressure to yield the deprotected peptide.
Quantitative Data and Comparative Analysis
Quantitative data directly comparing the performance of the di-Z protecting group for arginine against modern, more commonly used protecting groups like Pbf is scarce in recent literature. Most contemporary studies focus on optimizing sulfonyl-based protecting groups for Fmoc-based SPPS.[1][11] However, based on the chemical nature of the protecting groups, a qualitative comparison can be made.
| Protecting Group | Introduction Method | Cleavage Conditions | Advantages | Disadvantages |
| di-Z (di-Cbz) | Guanidinylation of Ornithine | Catalytic Hydrogenation | Orthogonal to Fmoc/Boc strategies; suitable for solution-phase synthesis. | Requires a separate synthesis of the guanidinylating agent; catalytic hydrogenation may not be compatible with other protecting groups (e.g., Cys(Trt)) or certain peptide sequences; less commonly used in modern SPPS. |
| Pbf | Direct use of Fmoc-Arg(Pbf)-OH | TFA-based cleavage cocktails | High acid lability allowing for mild cleavage; well-established for Fmoc-SPPS.[11] | Can be sterically bulky, potentially affecting coupling efficiency in some cases.[11] |
| Pmc | Direct use of Fmoc-Arg(Pmc)-OH | TFA-based cleavage cocktails | Well-established for Fmoc-SPPS. | Requires stronger acidic conditions or longer cleavage times than Pbf.[11] |
| Tos | Direct use of Boc-Arg(Tos)-OH | Strong acids (e.g., HF) | Robust protection. | Requires harsh cleavage conditions that can damage sensitive peptides. |
| NO₂ | Direct use of Boc-Arg(NO₂)-OH or Fmoc-Arg(NO₂)-OH | Reduction (e.g., SnCl₂) or HF | Stable and can prevent δ-lactam formation.[2] | Harsh removal conditions can lead to side reactions.[4] |
Logical Relationships and Workflows
Orthogonal Protection Strategy
The di-Z group can be employed in an orthogonal protection scheme in conjunction with Fmoc for α-amino protection and acid-labile side-chain protecting groups (e.g., Boc, tBu).
dot
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. Arginine-mediated synthesis of highly efficient catalysts for transfer hydrogenations of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Navigating the Synthesis of Fmoc-Arg(Z)2-OH: A Technical Guide to Theoretical vs. Practical Yields
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the synthesis of Nα-Fmoc-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine, commonly known as Fmoc-Arg(Z)2-OH. We delve into the theoretical and practical aspects of its yield, offering detailed experimental protocols and insights for researchers engaged in peptide synthesis and drug development.
Introduction
This compound is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptides where the strong basicity of the arginine guanidino group requires robust protection. The use of two benzyloxycarbonyl (Z) groups for side-chain protection offers an alternative to other commonly used protecting groups like Pbf and Boc, each with its own advantages and disadvantages in specific synthetic contexts. A thorough understanding of the synthesis of this derivative is paramount for optimizing peptide production and ensuring the purity of the final product.
Theoretical Yield Calculation
The theoretical yield of this compound is calculated based on the stoichiometry of the reaction, assuming a 100% conversion of the limiting reactant to the final product. The synthesis is conceptually a two-step process:
-
Protection of the Arginine Side Chain: L-Arginine is reacted with benzyl chloroformate to introduce the two Z protecting groups onto the guanidino moiety.
-
Fmoc Protection of the α-Amino Group: The resulting Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine is then reacted with an Fmoc-donating reagent, such as Fmoc-OSu, to yield the final product.
The overall theoretical yield is determined by the initial moles of the limiting reactant, which is typically L-Arginine.
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| L-Arginine | C₆H₁₄N₄O₂ | 174.20 |
| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 |
| Fmoc-OSu | C₁₉H₁₅NO₅ | 337.33 |
| This compound | C₃₇H₃₆N₄O₈ | 664.71 |
Calculation Example:
Assuming the synthesis starts with 10 grams of L-Arginine:
-
Moles of L-Arginine: 10 g / 174.20 g/mol = 0.0574 mol
-
Theoretical Moles of this compound: 0.0574 mol (assuming 1:1 molar ratio)
-
Theoretical Mass of this compound: 0.0574 mol * 664.71 g/mol = 38.15 grams
Practical Yield: Factors and Considerations
The practical yield is the actual amount of product obtained after the synthesis and purification processes. It is invariably lower than the theoretical yield due to a multitude of factors inherent in multi-step organic synthesis.
| Factor | Description | Impact on Yield |
| Incomplete Reactions | Reactions may not proceed to 100% completion, leaving unreacted starting materials. | Decrease |
| Side Reactions | Formation of undesired byproducts, such as the formation of a δ-lactam from the activated arginine. | Decrease |
| Purification Losses | Material is inevitably lost during extraction, crystallization, and chromatography steps. | Decrease |
| Purity of Reagents | Impurities in starting materials and solvents can interfere with the reactions. | Decrease |
| Reaction Conditions | Suboptimal temperature, pH, or reaction time can lead to lower conversion rates and increased side products. | Decrease |
| Handling and Transfer | Mechanical losses during the transfer of materials between reaction vessels. | Decrease |
Achieving a high practical yield requires careful optimization of the experimental protocol, meticulous technique, and the use of high-purity reagents.
Experimental Protocols
Part 1: Synthesis of Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine
This protocol is adapted from general procedures for the protection of the arginine guanidino group.
Materials:
-
L-Arginine
-
Benzyl Chloroformate (Z-Cl)
-
Sodium Hydroxide (NaOH)
-
Dioxane
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
Procedure:
-
Dissolve L-Arginine in a 1:1 mixture of 1 M NaOH and dioxane, cooled in an ice bath.
-
Slowly add Benzyl Chloroformate (at least 2.2 equivalents) dropwise while maintaining the pH between 9-10 by the concurrent addition of 2 M NaOH.
-
Stir the reaction mixture vigorously at 0°C for 2-3 hours and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the mixture with diethyl ether to remove excess benzyl chloroformate.
-
Acidify the aqueous layer to a pH of approximately 3 with 1 M HCl, which should precipitate the product.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine.
-
Purify the product by recrystallization or flash chromatography.
Part 2: Synthesis of this compound
This protocol outlines the N-terminal Fmoc protection of the di-Z-arginine intermediate.
Materials:
-
Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Diethyl Ether
Procedure:
-
Dissolve Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine in a 10% aqueous sodium bicarbonate solution.
-
Add a solution of Fmoc-OSu (1.1 equivalents) in acetone dropwise to the arginine solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, remove the acetone under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl to precipitate the this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualization of the Synthetic Workflow
Technical Guide: Spectroscopic Characterization of Fmoc-Arg(Z)₂-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for Nα-Fmoc-Nω,Nω'-bis(carbobenzyloxy)-L-arginine (Fmoc-Arg(Z)₂-OH). Due to the limited availability of published experimental spectra for this specific compound, this guide focuses on predicted spectroscopic characteristics derived from its chemical structure. It also includes generalized experimental protocols for the synthesis and spectroscopic analysis of such protected amino acids.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for Fmoc-Arg(Z)₂-OH. These predictions are based on the known chemical shifts and absorption frequencies of the constituent functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data for Fmoc-Arg(Z)₂-OH
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~10-12 | Broad s | 1H | Carboxylic acid OH |
| ~7.7-7.8 | d | 2H | Aromatic CH (Fmoc) |
| ~7.5-7.6 | d | 2H | Aromatic CH (Fmoc) |
| ~7.2-7.4 | m | 14H | Aromatic CH (Fmoc, 2 x Z) |
| ~6.5-7.0 | Broad s | 2H | Guanidino NH |
| ~5.1-5.2 | s | 4H | Benzylic CH₂ (2 x Z) |
| ~4.3-4.5 | t | 1H | α-CH (Arginine) |
| ~4.2-4.4 | m | 3H | CH, CH₂ (Fmoc) |
| ~3.1-3.3 | m | 2H | δ-CH₂ (Arginine side chain) |
| ~1.7-1.9 | m | 2H | β-CH₂ (Arginine side chain) |
| ~1.5-1.7 | m | 2H | γ-CH₂ (Arginine side chain) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for Fmoc-Arg(Z)₂-OH
| Chemical Shift (δ) ppm | Assignment |
| ~174-176 | Carboxylic acid C=O |
| ~163-165 | Guanidino C=N |
| ~156-158 | Urethane C=O (Fmoc & 2 x Z) |
| ~143-144 | Quaternary aromatic C (Fmoc) |
| ~141-142 | Quaternary aromatic C (Fmoc) |
| ~135-136 | Quaternary aromatic C (Z) |
| ~127-129 | Aromatic CH (Fmoc & Z) |
| ~125-126 | Aromatic CH (Fmoc) |
| ~120-121 | Aromatic CH (Fmoc) |
| ~67-68 | Benzylic CH₂ (Z) |
| ~66-67 | CH₂ (Fmoc) |
| ~53-55 | α-CH (Arginine) |
| ~47-48 | CH (Fmoc) |
| ~40-41 | δ-CH₂ (Arginine side chain) |
| ~28-30 | β-CH₂ (Arginine side chain) |
| ~24-26 | γ-CH₂ (Arginine side chain) |
Table 3: Predicted IR Absorption Bands for Fmoc-Arg(Z)₂-OH
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| 3200-3400 | Medium | N-H stretch (Amide, Guanidino) |
| 3000-3100 | Medium | C-H stretch (Aromatic) |
| 2850-2960 | Medium | C-H stretch (Aliphatic) |
| 1690-1760 | Strong | C=O stretch (Carboxylic acid, Urethane) |
| 1640-1680 | Strong | C=N stretch (Guanidino) |
| 1450-1600 | Medium | C=C stretch (Aromatic) |
| 1000-1300 | Strong | C-O stretch (Carboxylic acid, Urethane) |
| 690-770 | Strong | C-H bend (Aromatic) |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of Fmoc-protected amino acids with side-chain protection.
2.1. Synthesis of Fmoc-Arg(Z)₂-OH
This protocol describes a general method for the protection of the guanidino group of Fmoc-L-arginine.
Materials:
-
Fmoc-L-arginine
-
Benzyl chloroformate (Z-Cl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dioxane and water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Fmoc-L-arginine is dissolved in an aqueous solution of sodium bicarbonate (e.g., 10% w/v).
-
The solution is cooled in an ice bath to 0-4 °C.
-
Benzyl chloroformate (approximately 2.5-3.0 equivalents) dissolved in dioxane is added dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at 0-4 °C for several hours and then allowed to warm to room temperature and stirred overnight.
-
The reaction mixture is diluted with water and washed with ethyl acetate to remove excess benzyl chloroformate and other non-polar impurities.
-
The aqueous layer is acidified to a pH of 2-3 with a suitable acid (e.g., 1 M HCl) at 0 °C.
-
The product is extracted into ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford pure Fmoc-Arg(Z)₂-OH.
2.2. Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR:
-
A sample of Fmoc-Arg(Z)₂-OH (5-10 mg for ¹H, 20-30 mg for ¹³C) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.
-
The spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typically 16-64 scans are acquired.
-
For ¹³C NMR, a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of the ¹³C isotope.
-
Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
2.2.2. Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-FTIR:
-
A small amount of the solid Fmoc-Arg(Z)₂-OH is placed directly onto the ATR crystal.
-
The spectrum is recorded over a range of 4000-400 cm⁻¹.
-
A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.
-
-
KBr Pellet Method:
-
A small amount of Fmoc-Arg(Z)₂-OH (1-2 mg) is ground with dry potassium bromide (KBr, ~100 mg).
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The IR spectrum of the pellet is recorded.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of Fmoc-Arg(Z)₂-OH.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Methodological & Application
Application Notes and Protocols for the Use of Fmoc-Arg(Z)₂-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of arginine residues into synthetic peptides is crucial for creating biologically active molecules, including therapeutics and research tools. The guanidinium side chain of arginine is highly basic and nucleophilic, necessitating robust protection during solid-phase peptide synthesis (SPPS) to prevent side reactions. While various protecting group strategies exist for arginine, such as Pbf, Pmc, and Boc, the use of Nα-Fmoc-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine (Fmoc-Arg(Z)₂-OH) offers a unique approach. The benzyloxycarbonyl (Z or Cbz) group is a classical protecting group in peptide chemistry. This document provides detailed application notes and protocols for the successful incorporation of Fmoc-Arg(Z)₂-OH in Fmoc-based SPPS.
The primary challenge in using Z-protection for the arginine side chain within an Fmoc-SPPS framework is ensuring orthogonality. The Fmoc group is base-labile (typically removed by piperidine), while side-chain protecting groups are usually acid-labile (removed by trifluoroacetic acid, TFA). The Z group, however, is classically removed by hydrogenolysis, which can present challenges for peptides attached to a solid support. Therefore, careful consideration of the synthetic strategy, including the choice of resin and cleavage conditions, is paramount.
Properties of Fmoc-Arg(Z)₂-OH
Fmoc-Arg(Z)₂-OH is a derivative of arginine where the α-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the two nitrogens of the side-chain guanidinium group are each protected by a benzyloxycarbonyl (Z) group.
Key Features:
-
Orthogonal Potential: The Z group's lability to hydrogenolysis offers an orthogonal protecting group strategy relative to the base-labile Fmoc group and potentially acid-labile protecting groups on other amino acids.
-
Reduced Side Reactions: The robust protection of the guanidinium group by two Z groups can minimize side reactions such as δ-lactam formation during the coupling step.
-
Stability: The Z groups are stable to the mildly basic conditions used for Fmoc deprotection and the acidic conditions used for the cleavage of some other side-chain protecting groups.
Experimental Protocols
The following protocols provide a step-by-step guide for the manual solid-phase synthesis of a peptide containing an arginine residue incorporated using Fmoc-Arg(Z)₂-OH.
Resin Preparation
-
Resin Selection: Choose a resin compatible with the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, 2-chlorotrityl chloride resin for a C-terminal carboxylic acid). For strategies involving final hydrogenolysis, a resin stable to these conditions, such as a PEG-based resin, may be advantageous.
-
Swelling: Place the desired amount of resin in a reaction vessel. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes. For polystyrene-based resins, an initial wash and swelling with dichloromethane (DCM) can be beneficial.
Fmoc Deprotection
-
Drain the swelling solvent from the resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature. A second treatment of 5-10 minutes is recommended to ensure complete deprotection.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Coupling of Fmoc-Arg(Z)₂-OH
Protocol 3.3.1: Standard HBTU/DIPEA Coupling
This protocol is suitable for most standard arginine incorporations.
-
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-Arg(Z)₂-OH (3 equivalents relative to resin loading)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
-
Procedure:
-
Activation Solution: In a separate vessel, dissolve Fmoc-Arg(Z)₂-OH and HBTU in a minimal amount of DMF.
-
Activation: Add DIPEA to the activation solution and mix for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the peptide-resin.
-
Reaction: Agitate the reaction mixture for 1-3 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Protocol 3.3.2: Double Coupling for Difficult Sequences
For sterically hindered couplings or sequences prone to aggregation, a double coupling is recommended.
-
Procedure:
-
Perform the initial coupling as described in Protocol 3.3.1 (steps 1-4).
-
After the initial coupling time, drain the reaction vessel.
-
Wash the resin with DMF (2-3 times).
-
Repeat the coupling step with a freshly prepared activation solution of Fmoc-Arg(Z)₂-OH as described in Protocol 3.3.1 (steps 1-4).
-
After the second coupling, monitor the reaction with a Kaiser test and wash the resin as described in Protocol 3.3.1 (steps 5-6).
-
Capping (Optional)
If the Kaiser test indicates incomplete coupling after a double coupling, it is advisable to cap the unreacted free amines to prevent the formation of deletion sequences.
-
Treat the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF.
Side-Chain Deprotection of Arg(Z)₂
The removal of the Z groups requires a separate step prior to the final cleavage from the resin if standard TFA-labile resins are used.
Protocol 3.5.1: On-Resin Hydrogenolysis
This protocol is suitable for resins that are stable to hydrogenolysis conditions.
-
Materials:
-
Peptide-resin
-
Palladium on carbon (Pd/C) catalyst (10%)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, or a mixture with methanol)
-
Hydrogen source (balloon or H-Cube)
-
-
Procedure:
-
Swell the peptide-resin in the chosen solvent.
-
Add the Pd/C catalyst to the resin suspension.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., by balloon).
-
Agitate the mixture at room temperature for 4-24 hours. The reaction progress can be monitored by HPLC-MS analysis of a small cleaved sample.
-
Once the deprotection is complete, filter the reaction mixture to remove the catalyst.
-
Wash the resin thoroughly with the reaction solvent, followed by DCM, and dry.
-
Final Cleavage and Deprotection
This protocol simultaneously cleaves the peptide from the resin and removes other acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc).
-
Materials:
-
Cleavage cocktail: A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). For peptides containing tryptophan, 2.5% 1,2-ethanedithiol (EDT) can be added as a scavenger.
-
Cold diethyl ether
-
-
Procedure:
-
Wash the dried peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Data Presentation
Table 1: Comparison of Common Arginine Side-Chain Protecting Groups in Fmoc-SPPS
| Parameter | Fmoc-Arg(Pbf)-OH | Fmoc-Arg(Boc)₂-OH | Fmoc-Arg(Z)₂-OH (Expected) |
| Side-Chain Protecting Group | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Two Boc (tert-butyloxycarbonyl) groups | Two Z (benzyloxycarbonyl) groups |
| Deprotection Condition | Strong acid (TFA) | Strong acid (TFA) | Hydrogenolysis (e.g., H₂/Pd/C) |
| Orthogonality with Fmoc | High | High | High, but requires a distinct deprotection step |
| Coupling Efficiency | Generally high, but can be sterically hindered | Good, but can be sterically hindered | Expected to be good due to robust protection |
| Propensity for δ-Lactam Formation | Moderate | Higher than Pbf | Expected to be low due to bis-protection |
| Compatibility with Standard Cleavage | Fully compatible | Fully compatible | Not directly compatible; requires pre-cleavage deprotection |
Visualizations
Caption: Experimental workflow for incorporating Fmoc-Arg(Z)₂-OH in SPPS.
Caption: Orthogonal protection strategy in Fmoc-SPPS with Arg(Z)₂.
Application Notes and Protocols for Standard Coupling of Fmoc-Arg(Z)2-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of arginine residues into synthetic peptides is a critical step in the development of many therapeutic and research-grade peptides. The selection of the appropriate protecting group strategy and coupling methodology is paramount to ensure high purity and yield of the final product. Fmoc-Arg(Z)2-OH, with its di-benzyloxycarbonyl protected guanidino group, offers a stable option for peptide synthesis. This document provides detailed application notes and standard protocols for the efficient coupling of this compound in solid-phase peptide synthesis (SPPS). The following sections outline common coupling reagents, potential side reactions, and detailed experimental procedures.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent significantly impacts the efficiency of peptide bond formation, especially for sterically hindered amino acids or those prone to side reactions. While specific comparative quantitative data for this compound is limited in the literature, the following table summarizes the general performance of common coupling reagents used in Fmoc-SPPS based on studies with other arginine derivatives and sterically hindered amino acids.[1] The effectiveness of these reagents can be extrapolated to the coupling of this compound, though optimization for specific sequences is always recommended.
| Coupling Reagent | Class | Typical Equivalents (Reagent/Amino Acid) | Activation Time | Key Advantages | Potential Disadvantages |
| HBTU | Aminium/Uronium Salt | 1.0 - 2.0 | 1-2 minutes | High coupling efficiency, fast reaction times, effective for hindered amino acids.[2][3] | Potential for guanidinylation of the N-terminus if used in excess.[4] |
| PyBOP | Phosphonium Salt | 1.0 - 2.0 | < 5 minutes | Rapid and efficient coupling, low racemization, avoids carcinogenic byproducts of BOP.[5] | Higher cost compared to carbodiimides. |
| DIC/HOBt | Carbodiimide/Additive | 1.0 - 1.1 | 5-10 minutes | Cost-effective, widely used.[6] | Slower reaction times compared to onium salts, potential for racemization without an additive.[7] |
| HATU | Aminium/Uronium Salt | 1.0 | < 2 minutes | Very high reactivity, excellent for very hindered couplings. | Higher cost, potential for side reactions if not used carefully. |
| COMU | Aminium/Uronium Salt | 1.0 | < 2 minutes | High coupling efficiency, reduced epimerization, safer profile than HBTU/HATU.[8] | Relatively newer, may be less readily available. |
Key Considerations for this compound Coupling
Side Reaction: δ-Lactam Formation
A significant side reaction during the activation of arginine derivatives is the intramolecular cyclization to form an inactive δ-lactam.[9] This occurs when the activated carboxylic acid reacts with the side-chain guanidinium group, preventing the amino acid from being incorporated into the peptide chain and leading to deletion sequences. Studies have shown that the choice of protecting group and coupling conditions can influence the extent of lactam formation. While data for the di-Z protecting group is not as prevalent as for Pbf or Boc, it is a known issue for arginine derivatives in general.[9][10] Minimizing pre-activation times and using efficient coupling reagents can help to suppress this side reaction.[11]
Experimental Protocols
The following are standard protocols for the coupling of this compound to a resin-bound peptide with a free N-terminal amine. These protocols are based on general Fmoc-SPPS procedures and should be optimized for specific peptide sequences and scales.
Protocol 1: HBTU Mediated Coupling
This protocol utilizes O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as the coupling reagent, known for its high efficiency and rapid reaction times.[2][3]
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the resin in DMF for 30-60 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 30-60 minutes. For potentially difficult couplings, the reaction time can be extended, and monitoring with a Kaiser test is recommended.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times).
-
-
Monitoring (Optional):
-
Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow/colorless beads) indicates a complete coupling reaction. If the test is positive, a second coupling may be necessary.
-
Protocol 2: PyBOP Mediated Coupling
This protocol uses (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), a phosphonium-based coupling reagent that offers rapid and efficient coupling with low racemization.[5]
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling and Deprotection:
-
Follow the procedure outlined in Protocol 1, step 1.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and mix briefly.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 30-120 minutes.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
-
Monitoring (Optional):
-
Perform a Kaiser test to check for completion of the coupling.
-
Protocol 3: DIC/HOBt Mediated Coupling
This protocol employs the cost-effective carbodiimide N,N'-Diisopropylcarbodiimide (DIC) in conjunction with the additive 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[6][7]
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
DIC (N,N'-Diisopropylcarbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling and Deprotection:
-
Follow the procedure outlined in Protocol 1, step 1.
-
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve this compound (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.
-
-
Coupling Reaction:
-
Add the this compound/HOBt solution to the deprotected peptide-resin.
-
Add DIC (3-5 equivalents) to the resin suspension.
-
Agitate the mixture at room temperature for 1-4 hours. Monitor the reaction progress using the Kaiser test.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
Visualizations
Caption: Experimental workflow for a single coupling cycle of this compound in SPPS.
Caption: Simplified diagram of δ-lactam formation from activated this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Fmoc Deprotection of Peptides Containing Di-Benzyloxycarbonyl-Arginine (Arg(Z)2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides containing arginine residues presents unique challenges due to the highly basic nature of the guanidinium side chain. Protecting this functional group is crucial to prevent side reactions during peptide synthesis. The di-benzyloxycarbonyl (di-Cbz or Z2) protected arginine, Fmoc-Arg(Z)2-OH, offers an alternative to the more common sulfonyl-based protecting groups like Pbf and Pmc. The Z2 group provides steric hindrance that can mitigate certain side reactions, but its bulky nature also necessitates careful optimization of deprotection conditions to ensure complete and efficient removal of the Nα-Fmoc group without compromising the integrity of the peptide or the side-chain protecting groups.
These application notes provide a comprehensive overview of Fmoc deprotection methods for peptides containing Arg(Z)2, detailing standard and alternative protocols, potential side reactions, and strategies for troubleshooting.
Challenges in Fmoc Deprotection of Arg(Z)2-Containing Peptides
The primary challenges associated with the Fmoc deprotection of Arg(Z)2-containing peptides are:
-
Steric Hindrance: The two benzyloxycarbonyl groups on the guanidinium side chain create significant steric bulk around the peptide backbone. This can hinder the access of the deprotecting base (e.g., piperidine) to the Nα-Fmoc group, potentially leading to incomplete deprotection.
-
Lactam Formation: Similar to other di-protected arginine derivatives like Arg(Boc)2, Arg(Z)2 is prone to δ-lactam formation during the activation step of the subsequent coupling reaction.[1] This intramolecular cyclization results in a truncated peptide sequence, as the lactam is unreactive towards further chain elongation.
-
Aggregation: Arginine-rich sequences are known to be prone to aggregation, which can be exacerbated by the presence of bulky protecting groups. Incomplete deprotection can further contribute to aggregation by leaving hydrophobic Fmoc groups on the peptide chain.
Recommended Fmoc Deprotection Methods
Standard Piperidine-Based Deprotection
The standard method for Fmoc deprotection using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) can be applied to Arg(Z)2-containing peptides, albeit with potential modifications to address steric hindrance.
Key Considerations:
-
Extended Deprotection Times: Due to the steric bulk of the Arg(Z)2 side chain, extended deprotection times or repeated treatments with the piperidine solution may be necessary to ensure complete Fmoc removal.
-
Monitoring Deprotection: It is highly recommended to monitor the completion of the deprotection reaction using a qualitative method like the Kaiser test or a quantitative method such as UV monitoring of the dibenzofulvene-piperidine adduct in the flow-through.
Alternative Base-Catalyzed Deprotection
For sequences where standard piperidine treatment proves inefficient, stronger or less sterically hindered bases can be employed.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic, strong organic base that can significantly accelerate the rate of Fmoc deprotection.[2][3] It is often used at low concentrations (e.g., 2%) in DMF. To scavenge the dibenzofulvene (DBF) byproduct and prevent its reaction with the newly liberated N-terminal amine, a nucleophilic scavenger like piperazine is often included in the DBU deprotection cocktail.[4]
-
Piperazine: Piperazine is a less sterically hindered secondary amine compared to piperidine and can be an effective alternative for deprotecting sterically hindered residues.
Hydrogenolysis-Based Deprotection (Orthogonal Strategy)
A novel and highly effective method for Fmoc deprotection in the presence of a Z-protected arginine involves catalytic hydrogenolysis under mildly acidic conditions.[5][6] This method is orthogonal to the standard base-labile Fmoc removal and acid-labile side-chain deprotection, offering a unique strategic advantage for complex peptide synthesis.
Advantages:
-
Mild Conditions: Avoids the use of strong bases, which can be beneficial for sensitive peptide sequences.
-
Orthogonality: Allows for selective Fmoc removal without affecting acid-labile (e.g., Boc, tBu) or other base-labile protecting groups.
-
Compatibility: This method has been successfully applied to the synthesis of peptides containing Z-protected arginine residues.[5][6]
Quantitative Data Summary
The following table summarizes quantitative data for various Fmoc deprotection reagents, providing a basis for comparison. Note that direct kinetic data for Arg(Z)2 is limited; therefore, data for the sterically hindered Arg(Pbf) is included as a relevant comparison.
| Deprotection Reagent | Concentration | Solvent | Deprotection Time (Typical) | Key Findings & Considerations | Reference(s) |
| Piperidine | 20% (v/v) | DMF | 2 x 10 min | Standard method; may require extended times for hindered residues. | |
| 4-Methylpiperidine | 20% (v/v) | DMF | 2 x 10 min | Efficacy comparable to piperidine for Arg(Pbf). | |
| Piperazine | 10% (w/v) | 9:1 DMF/Ethanol | 2 x 10 min | Less efficient than piperidine at the same concentration for Arg(Pbf). | |
| DBU/Piperazine | 2% DBU / 5% Piperazine (v/v) | DMF | < 1 min | Very rapid deprotection, effective for difficult sequences. | [4] |
| Hydrogenolysis (H2/Pd/C) | 10% Pd/C (20% equiv) | MeOH with HCl | 5-8 hours | Orthogonal to base-labile and acid-labile groups; compatible with Z-protection. | [5][6] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
Materials:
-
Fmoc-protected peptidyl-resin
-
Deprotection solution: 20% (v/v) piperidine in DMF (prepare fresh daily)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Kaiser test kit (optional)
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30-60 minutes in a reaction vessel.
-
Pre-wash: Drain the DMF and wash the resin with fresh DMF (3 x 1 min).
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged. Agitate gently for 5 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for 15-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
DCM Wash: Wash the resin with DCM (3 x 1 min) and proceed to the next coupling step.
-
Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads. A positive test (blue beads) indicates the presence of free primary amines and successful deprotection.
Protocol 2: Rapid Fmoc Deprotection with DBU/Piperazine
Materials:
-
Fmoc-protected peptidyl-resin
-
Deprotection solution: 2% (v/v) DBU and 5% (v/v) piperazine in DMF (prepare fresh)
-
DMF (peptide synthesis grade)
-
DCM
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30-60 minutes.
-
Pre-wash: Drain the DMF and wash the resin with fresh DMF (3 x 1 min).
-
Deprotection: Add the DBU/piperazine solution to the resin and agitate for 2-5 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection (Optional, for highly hindered residues): Repeat step 3.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
-
DCM Wash: Wash the resin with DCM (3 x 1 min) before the next coupling step.
Protocol 3: Orthogonal Fmoc Deprotection by Hydrogenolysis
Materials:
-
Fmoc-protected peptide with Arg(Z)2 side-chain protection
-
Methanol (MeOH)
-
10% Palladium on Carbon (Pd/C)
-
Hydrochloric acid in diethyl ether (e.g., 3 M solution)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolution: Dissolve the Fmoc-protected peptide in methanol (to a concentration of approximately 10 mM).
-
Catalyst and Acid Addition: To the solution, add 10% Pd/C (20% equivalent by weight to the peptide) and a solution of HCl in diethyl ether (3 equivalents).[5][6]
-
Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon) for 5-8 hours.[5][6]
-
Monitoring: Monitor the reaction for the complete disappearance of the starting material by a suitable analytical technique (e.g., TLC or LC-MS).
-
Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude deprotected peptide, which can be used in the next step without further purification.[5][6]
Visualizations
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: Decision workflow for Fmoc deprotection of Arg(Z)2 peptides.
References
- 1. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. DBU as an N alpha-deprotecting reagent for the fluorenylmethoxycarbonyl group in continuous flow solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. escholarship.org [escholarship.org]
Application Notes and Protocols for the Cleavage of Z2 Protecting Groups from Arginine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The guanidinium side chain of arginine is a highly basic and nucleophilic functionality that requires protection during solid-phase and solution-phase peptide synthesis to prevent unwanted side reactions. The dibenzyloxycarbonyl (Z2) group is a widely utilized protecting group for arginine, offering stability under various coupling conditions. However, its efficient and clean removal is crucial to obtaining the desired peptide with high purity and yield.
These application notes provide detailed protocols and quantitative data for the two primary methods of cleaving the Z2 protecting group from arginine residues: Catalytic Hydrogenation and Acidolysis . Understanding the principles, experimental parameters, and potential side reactions associated with each method is essential for successful peptide synthesis.
Cleavage Methods Overview
The selection of the appropriate cleavage method depends on several factors, including the overall peptide sequence, the presence of other protecting groups, and the desired final product.
-
Catalytic Hydrogenation: This is a mild and efficient method for removing Z2 groups. It involves the use of a palladium catalyst and a hydrogen source to cleave the benzyl-oxygen bond of the carbamate. This method is advantageous as it avoids the use of strong acids, which can be detrimental to sensitive peptide sequences.
-
Acidolysis: This method employs strong acids, most commonly trifluoroacetic acid (TFA), to cleave the Z2 protecting group. It is a robust and widely used technique, particularly in solid-phase peptide synthesis where simultaneous cleavage from the resin and deprotection of other acid-labile side-chain protecting groups is desired. Careful selection of scavengers is critical to prevent side reactions caused by reactive cationic species generated during the process.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the cleavage of Z2-protected arginine. Please note that optimal conditions may vary depending on the specific peptide sequence and scale of the reaction.
Table 1: Catalytic Hydrogenation Conditions for Z2-Arginine Deprotection
| Parameter | Condition | Typical Yield | Reference |
| Catalyst | 10% Palladium on Carbon (Pd/C) | >95% | [1] |
| Hydrogen Source | H₂ gas (1 atm), Cyclohexene, Formic acid, Ammonium formate | >95% | [1] |
| Solvent | Methanol, Ethanol, Acetic Acid, Dimethylformamide (DMF) | >95% | N/A |
| Reaction Time | 1 - 6 hours | >95% | N/A |
| Temperature | Room Temperature | >95% | [1] |
Table 2: Acidolysis Conditions for Z2-Arginine Deprotection
| Parameter | Condition | Typical Yield | Reference |
| Reagent | Trifluoroacetic Acid (TFA) | >90% | [2] |
| Cleavage Cocktail | TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5) | >90% | [3] |
| Scavengers | Triisopropylsilane (TIS), Water, Thioanisole, 1,2-Ethanedithiol (EDT) | >90% | [4][5][6] |
| Reaction Time | 1 - 4 hours (may be longer for multiple Arg residues) | >90% | [7][8][9] |
| Temperature | Room Temperature | >90% | [5] |
Experimental Protocols
Protocol 1: Cleavage of Z2-Arginine by Catalytic Hydrogenation
This protocol describes the removal of the Z2 protecting group from an arginine-containing peptide in solution phase using catalytic transfer hydrogenation with formic acid.
Materials:
-
Z2-protected peptide
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Formic Acid (HCOOH)
-
Nitrogen or Argon gas
-
Filtration apparatus (e.g., Celite pad or syringe filter)
-
Rotary evaporator
Procedure:
-
Dissolve the Z2-protected peptide in methanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
Under an inert atmosphere (N₂ or Ar), add formic acid to the reaction mixture (the volume of formic acid can be up to 50% of the total solvent volume).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, HPLC, or Mass Spectrometry). The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the deprotected peptide.
Protocol 2: Cleavage of Z2-Arginine by Acidolysis with TFA
This protocol is suitable for the final deprotection of a peptide synthesized on a solid support, where the Z2-arginine and other acid-labile protecting groups are removed simultaneously with cleavage from the resin.
Materials:
-
Z2-protected peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio. CAUTION: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. [4]
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Nitrogen or Argon gas stream
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the freshly prepared TFA cleavage cocktail to the resin (approximately 10 mL per gram of resin).[5]
-
Gently agitate the mixture at room temperature for 2-4 hours. For peptides containing multiple arginine residues, a longer reaction time may be necessary.[9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution).
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for Z2-arginine deprotection.
Caption: Simplified mechanisms of Z2-arginine cleavage.
Potential Side Reactions and Mitigation
During the cleavage of the Z2 protecting group, several side reactions can occur, potentially leading to impurities and a decrease in the final yield. Awareness of these side reactions and the implementation of appropriate mitigation strategies are crucial.
-
Alkylation of Tryptophan: The benzyl cation generated during acidolysis is electrophilic and can alkylate the indole side chain of tryptophan.
-
Mitigation: The use of scavengers such as triisopropylsilane (TIS) or thioanisole in the cleavage cocktail can effectively trap the benzyl cation.[4]
-
-
Oxidation of Methionine: Methionine residues are susceptible to oxidation to the corresponding sulfoxide during cleavage.
-
Mitigation: Including scavengers like thioanisole or 1,2-ethanedithiol (EDT) in the cleavage mixture can help prevent methionine oxidation.
-
-
Incomplete Deprotection: Especially in peptides with multiple arginine residues, deprotection may be incomplete, leading to a mixture of fully and partially deprotected peptides.
-
Mitigation: Extending the reaction time and ensuring efficient mixing can promote complete deprotection. Monitoring the reaction by HPLC is recommended to determine the optimal reaction time.[8]
-
-
Catalyst Poisoning (Catalytic Hydrogenation): Sulfur-containing amino acids like cysteine and methionine can sometimes poison the palladium catalyst, reducing its activity.
-
Mitigation: Using a higher catalyst loading or choosing a catalyst that is more resistant to poisoning may be necessary. In some cases, performing the deprotection in the presence of a mild acid can help.
-
By carefully selecting the cleavage method, optimizing reaction conditions, and utilizing appropriate scavengers, the Z2 protecting group can be efficiently removed from arginine residues, leading to the successful synthesis of high-purity peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Arginine-Rich Peptides Using Fmoc-Arg(Z)₂-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine-rich peptides, particularly cell-penetrating peptides (CPPs), are of significant interest in drug delivery and therapeutic development due to their ability to traverse cellular membranes.[1][2] The synthesis of these highly cationic sequences via solid-phase peptide synthesis (SPPS) presents unique challenges, including potential aggregation and difficult coupling steps.[3] The choice of protecting group for the guanidinium side chain of arginine is critical to the success of the synthesis.
This document provides a detailed protocol for the synthesis of arginine-rich peptides using 9-fluorenylmethoxycarbonyl (Fmoc)-L-arginine protected with two benzyloxycarbonyl (Z) groups on the side chain (Fmoc-Arg(Z)₂-OH). While less common in modern SPPS than sulfonyl-based protecting groups like Pbf, the use of Z groups offers an alternative strategy. The following protocols are based on established Fmoc-SPPS methodologies, with specific considerations for the incorporation and deprotection of Fmoc-Arg(Z)₂-OH.
Data Presentation
Due to the limited availability of specific quantitative data for the synthesis of arginine-rich peptides using Fmoc-Arg(Z)₂-OH, the following table presents representative data from the synthesis of a model arginine-rich peptide (e.g., octa-arginine, R8) using the more common Fmoc-Arg(Pbf)-OH. This data is intended to provide a general benchmark for the synthesis of such peptides.
| Parameter | Value | Method of Determination |
| Resin Loading | 0.5 mmol/g | Manufacturer's Specification |
| Average Coupling Efficiency per Cycle | >99% | Quantitative Ninhydrin Test |
| Final Crude Peptide Purity | ~85% | RP-HPLC (214 nm) |
| Overall Yield (crude) | ~90% | Gravimetric Analysis |
| Final Purity (after purification) | >98% | RP-HPLC (214 nm) |
| Final Yield (purified) | ~30-40% | Gravimetric Analysis |
| Identity Confirmation | Correct Mass Observed | MALDI-TOF Mass Spectrometry |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of an arginine-rich peptide on a rink amide resin for a C-terminally amidated peptide.
1.1. Resin Swelling:
-
Place the rink amide resin (1 equivalent, e.g., 0.1 mmol) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for 30 minutes with gentle agitation.
-
Drain the DMF.
1.2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Perform a qualitative ninhydrin test to confirm the presence of a free primary amine. The beads should turn a deep blue.
1.3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Arg(Z)₂-OH) (4 equivalents) and a coupling activator such as HCTU (3.95 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (8 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For arginine-rich sequences, extended coupling times or double coupling may be necessary to overcome aggregation and steric hindrance.
-
Drain the coupling solution and wash the resin with DMF (5 x 1 min).
-
Perform a qualitative ninhydrin test to confirm the completion of the coupling reaction. The beads should remain colorless or slightly yellow. If the test is positive, repeat the coupling step.
1.4. Chain Elongation:
-
Repeat steps 1.2 and 1.3 for each amino acid in the peptide sequence.
1.5. Final Fmoc Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection as described in step 1.2.
Protocol 2: Cleavage from Resin and Side-Chain Deprotection (excluding Arg(Z)₂)
This protocol is for the cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). The Z groups on arginine are stable to these conditions.
2.1. Resin Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) (3 x 1 min) and dry under a stream of nitrogen.
2.2. Cleavage:
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
2.3. Peptide Precipitation:
-
Concentrate the filtrate under a stream of nitrogen.
-
Add cold diethyl ether to precipitate the crude peptide.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum. At this stage, the peptide is cleaved from the resin, and all side-chain protecting groups except for the Arg(Z)₂ are removed.
Protocol 3: Deprotection of Arg(Z)₂ Side-Chain Protecting Groups
The benzyloxycarbonyl (Z) groups are typically removed by hydrogenolysis. Catalytic transfer hydrogenation is a convenient method.[4]
3.1. Deprotection by Catalytic Transfer Hydrogenation:
-
Dissolve the crude peptide containing Arg(Z)₂ in a suitable solvent such as formic acid or a mixture of methanol and acetic acid.[4]
-
Add a palladium catalyst, such as 10% Pd on carbon (Pd/C).
-
Add a hydrogen donor, such as ammonium formate or formic acid.[5]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by RP-HPLC or mass spectrometry. The reaction is typically complete within a few hours.
-
Upon completion, filter the reaction mixture through a celite pad to remove the catalyst.
-
Lyophilize the filtrate to obtain the fully deprotected crude peptide.
Protocol 4: Peptide Purification and Analysis
4.1. Purification:
-
Dissolve the fully deprotected crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions containing the desired peptide.
4.2. Analysis:
-
Analyze the purified fractions by analytical RP-HPLC to confirm purity.
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Lyophilize the pure fractions to obtain the final peptide product as a white powder.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of arginine-rich peptides using Fmoc-Arg(Z)₂-OH.
Signaling Pathway for Cellular Uptake of Arginine-Rich CPPs
Caption: Cellular uptake of arginine-rich CPPs via syndecan-4 and Rac1 signaling.[1][6]
References
- 1. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of cellular uptake of cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Uptake of Arginine-Rich Cell-Penetrating Peptides and the Contribution of Membrane-Associated Proteoglycans | Semantic Scholar [semanticscholar.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Syndecan-4 Is a Receptor for Clathrin-Mediated Endocytosis of Arginine-Rich Cell-Penetrating Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Fmoc-Arg(Z)2-OH in Drug Discovery and Development: A Detailed Guide
Introduction
In the realm of peptide-based drug discovery, the strategic use of protected amino acids is paramount for the successful synthesis of complex and biologically active molecules. Among the repertoire of available building blocks, Fmoc-Arg(Z)2-OH, a derivative of arginine with its alpha-amino group protected by a fluorenylmethoxycarbonyl (Fmoc) group and its side-chain guanidino group protected by two benzyloxycarbonyl (Z) groups, presents a unique set of characteristics. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of peptides for therapeutic applications.
This compound is a specialized amino acid derivative utilized in peptide synthesis and drug development.[1] The Fmoc group offers the advantage of mild, base-labile deprotection, which is a cornerstone of modern solid-phase peptide synthesis (SPPS).[2] The dual Z-group protection of the arginine side chain provides robust protection against side reactions during peptide assembly. This robust protection is a key feature of this reagent, offering stability and compatibility with various coupling reactions, making it a valuable choice for medicinal chemists and biochemists.[1]
Key Applications in Drug Discovery
The unique structural features of this compound lend themselves to several critical applications in the drug discovery and development pipeline:
-
Synthesis of Complex and Bioactive Peptides: The efficient coupling reactions and high purity achievable with this compound make it particularly valuable for synthesizing complex bioactive peptides that can serve as potential therapeutics or research tools.[1]
-
Development of Peptide-Based Therapeutics: Its role in modifying peptide structures is crucial in the development of therapeutics designed to target specific biological pathways.[1] Arginine-rich peptides, for instance, are known for their roles in cell penetration and antimicrobial activity, making this building block relevant for creating cell-penetrating peptides (CPPs) and antimicrobial peptides (AMPs).
-
Structure-Activity Relationship (SAR) Studies: The incorporation of Arg(Z)2 into peptide sequences allows for the systematic exploration of how the guanidino group's charge and hydrogen-bonding capabilities influence biological activity. The robust protection ensures the integrity of the arginine residue during synthesis, leading to reliable SAR data.
-
Bioconjugation: Peptides synthesized with this compound can be employed in bioconjugation techniques to attach them to other molecules, such as carrier proteins or small molecules, to enhance the functionality of drugs or diagnostic agents.[1]
Data Presentation: Comparative Performance of Arginine Derivatives
While direct comparative studies detailing the quantitative performance of this compound are not extensively available in peer-reviewed literature, we can infer its characteristics based on the known properties of the Z-protecting group and compare them to more commonly used derivatives like Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Boc)2-OH. The following table summarizes key performance indicators based on available data for other arginine derivatives and the known chemical behavior of the protecting groups.
| Arginine Derivative | Coupling Efficiency | Propensity for δ-Lactam Formation | Side-Chain Deprotection Conditions | Key Advantages | Key Disadvantages |
| Fmoc-Arg(Pbf)-OH | High (>99% with standard coupling)[] | Moderate[4] | Mildly acidic (TFA-based cocktails)[1][4] | Standard, well-established protocols; good balance of stability and lability.[4] | Can lead to sulfonation of tryptophan residues; Pbf group is bulky.[5] |
| Fmoc-Arg(Boc)2-OH | Lower due to steric hindrance and side reactions | High[6] | Stronger acid conditions may be required compared to Pbf. | Avoids sulfonation side products. | Prone to δ-lactam formation, leading to truncated sequences; steric bulk can hinder coupling.[6] |
| This compound | Potentially high due to stable side-chain protection | Expected to be low | Harsh (e.g., catalytic hydrogenation, HBr/AcOH, Na/liquid NH3)[7] | Very stable protection, minimizing side reactions during synthesis. | Difficult deprotection on solid phase, limiting compatibility with standard Fmoc-SPPS cleavage. |
| Fmoc-Arg(NO2)-OH | High (>99%)[4] | Low[4] | Reductive cleavage (e.g., SnCl2) or catalytic hydrogenation.[4][8] | Stable in solution; low tendency for δ-lactam formation.[4] | Deprotection requires specific, non-standard reagents for SPPS.[4] |
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis.
Protocol 1: Standard Coupling of this compound
This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyano(hydroxyimino)acetate (OxymaPure®)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Treat again with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. The robust nature of the Z2 protection may necessitate longer coupling times compared to Pbf-protected arginine.
-
Monitor the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling is recommended.
-
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
-
Proceed to the next deprotection and coupling cycle.
Protocol 2: On-Resin Deprotection of Arg(Z)2 (Catalytic Transfer Hydrogenation)
Deprotection of the Z groups on a solid support is challenging. Catalytic transfer hydrogenation is a potential method, though it may require optimization depending on the peptide sequence and resin. Note: This procedure is less common and may have lower efficiency than solution-phase deprotection. It should be performed with caution as catalyst poisoning can be an issue.
Materials:
-
Peptide-resin with Arg(Z)2 residue(s)
-
Palladium on carbon (Pd/C, 10%)
-
Ammonium formate or formic acid (as hydrogen donor)
-
Anhydrous, deoxygenated solvent (e.g., DMF or a mixture of DMF/DCM)
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen deprotection solvent in a reaction vessel equipped with a stir bar and a septum.
-
Catalyst Addition: Carefully add the Pd/C catalyst (a significant excess by weight relative to the peptide may be needed) to the resin slurry under an inert atmosphere (e.g., Argon or Nitrogen).
-
Hydrogen Donor Addition: Dissolve the hydrogen donor (e.g., ammonium formate, several equivalents per Z group) in the reaction solvent and add it to the reaction vessel.
-
Reaction: Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40°C). The reaction progress should be monitored by cleaving a small amount of peptide from the resin and analyzing it by HPLC-MS. Reaction times can be long (several hours to overnight).
-
Catalyst Removal: After the reaction is complete, carefully filter the resin to remove the catalyst. This can be challenging and may require multiple filtration steps through a pad of celite.
-
Washing: Wash the resin extensively with DMF and DCM.
-
Final Cleavage: Proceed with the final cleavage of the peptide from the resin using a standard TFA cocktail.
Visualizations
Workflow for Peptide Synthesis using this compound
Caption: General workflow for solid-phase peptide synthesis incorporating this compound.
Conceptual Signaling Pathway for Arginine-Rich Peptides
Arginine-rich peptides are known to interact with cell membranes and can influence various intracellular signaling pathways. While a specific pathway for a drug synthesized with this compound is not publicly available, the following diagram illustrates a general mechanism by which arginine-rich peptides can enter cells and potentially modulate signaling cascades like the PI3K/Akt pathway, which is known to be influenced by arginine availability.[6][9]
Caption: Conceptual model of arginine-rich peptide internalization and potential influence on the PI3K/Akt/mTORC1 signaling pathway.
This compound is a valuable, albeit specialized, building block for peptide synthesis in drug discovery. Its highly stable side-chain protection minimizes the risk of side reactions during chain elongation, which can be particularly advantageous for the synthesis of complex peptides. However, the primary challenge lies in the deprotection of the robust Z2 groups, which typically requires conditions that are not standard in an Fmoc-SPPS workflow. The choice to use this compound should therefore be made with careful consideration of the overall synthetic strategy, particularly the final deprotection and cleavage steps. Further research into more efficient and milder on-resin deprotection methods for Z-protected arginine will undoubtedly expand the utility of this reagent in the development of novel peptide therapeutics.
References
- 1. peptide.com [peptide.com]
- 2. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 4. benchchem.com [benchchem.com]
- 5. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 6. Prolonged deprivation of arginine or leucine induces PI3K/Akt-dependent reactivation of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 9. Prolonged deprivation of arginine or leucine induces PI3K/Akt-dependent reactivation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Automated Peptide Synthesis Using Fmoc-Arg(Z)2-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of arginine residues into synthetic peptides is crucial for a wide range of biological activities, including cell penetration and receptor binding. In Fmoc-based solid-phase peptide synthesis (SPPS), the guanidinium side chain of arginine requires robust protection to prevent side reactions. While sulfonyl-based protecting groups like Pbf are widely used, Fmoc-Arg(Z)2-OH, featuring two benzyloxycarbonyl (Z) groups on the side chain, offers an alternative strategy. This document provides detailed application notes and protocols for programming automated peptide synthesizers for the efficient incorporation of this compound.
The Z protecting group is classically removed by catalytic hydrogenolysis or strong acids, offering an orthogonal deprotection strategy to the acid-labile side-chain protecting groups commonly used in Fmoc-SPPS. This can be advantageous for the synthesis of complex peptides where specific deprotection conditions are required.
Core Concepts and Considerations
Orthogonality: The key feature of the Arg(Z)2 protecting group in Fmoc-SPPS is its stability to the basic conditions used for Fmoc group removal (e.g., piperidine) and the mildly acidic conditions used for cleavage from many resins. This orthogonality allows for selective deprotection of the arginine side chain, potentially on the solid support, if a compatible deprotection method is available.
Deprotection of Arg(Z)2: The primary methods for removing Z groups are:
-
Catalytic Hydrogenolysis: This is the most common method, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source. This procedure is usually performed post-cleavage in solution. On-resin hydrogenolysis is possible but can be challenging to implement in standard automated synthesizers.
-
Strong Acids: While the Z group is more stable to trifluoroacetic acid (TFA) than t-butyl-based protecting groups, prolonged treatment with strong acids like HBr in acetic acid can achieve cleavage.
Potential Side Reactions:
-
Incomplete Deprotection: The removal of two Z groups can be more challenging than a single protecting group, potentially leading to incomplete deprotection.
-
Catalyst Poisoning: If catalytic hydrogenolysis is used, sulfur-containing residues (Cys, Met) in the peptide can poison the catalyst, hindering the reaction.
Experimental Protocols
Protocol 1: Standard Automated Coupling of this compound
This protocol is a general guideline for a standard automated peptide synthesizer. Optimization may be required based on the specific instrument, peptide sequence, and resin.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable Fmoc-compatible resin)
-
This compound
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
-
Solvents:
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
-
Deprotection Solution: 20% piperidine in DMF
Automated Synthesizer Program:
| Step | Reagent/Solvent | Duration/Repeats |
| Resin Swelling | DMF | 30 minutes |
| Fmoc Deprotection | 20% Piperidine in DMF | 1 x 3 minutes, followed by 1 x 15 minutes |
| Washing | DMF | 5 x 1 minute |
| Amino Acid Delivery | 0.5 M this compound in DMF | Deliver 4 equivalents relative to resin loading |
| Activator Delivery | 0.5 M HBTU/HOBt in DMF | Deliver 3.9 equivalents relative to resin loading |
| Base Delivery | 2 M DIPEA in NMP | Deliver 8 equivalents relative to resin loading |
| Coupling | - | 45 - 120 minutes (monitor with Kaiser test) |
| Washing | DMF | 5 x 1 minute |
Notes on Coupling:
-
Due to the bulky nature of the Arg(Z)2 side chain, a longer coupling time or a double coupling may be necessary to achieve high efficiency.
-
Monitoring the coupling reaction with a qualitative test like the Kaiser test is highly recommended. A negative (yellow) result indicates a complete reaction.
-
The use of other coupling reagents such as HATU or HCTU can also be effective.
Protocol 2: Cleavage of the Peptide from the Resin
This protocol describes the cleavage of the peptide from the resin while keeping the Arg(Z)2 group intact.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (Reagent R):
-
TFA (90%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (EDT) (3%)
-
Anisole (2%)
-
-
Cold diethyl ether
Procedure:
-
Transfer the dried peptide-resin to a reaction vessel.
-
Add the cleavage cocktail (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Protocol 3: Deprotection of the Arg(Z)2 Side Chain (Post-Cleavage)
This protocol describes the removal of the Z groups from the arginine side chain in solution after cleavage from the resin.
Materials:
-
Crude peptide containing Arg(Z)2
-
Palladium on carbon (10% Pd/C) catalyst
-
Methanol or a mixture of acetic acid and methanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the crude peptide in a suitable solvent (e.g., methanol or methanol/acetic acid).
-
Carefully add the 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Purge the reaction vessel with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by HPLC-MS until the deprotection is complete (typically 4-24 hours).
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
-
Purify the peptide by preparative HPLC.
Data Presentation
Table 1: Comparison of Arginine Protecting Groups in Fmoc-SPPS
| Protecting Group | Deprotection Method | Advantages | Disadvantages |
| Pbf | TFA-based cleavage cocktail | - Standard in Fmoc chemistry- Cleaved simultaneously with resin cleavage | - Can lead to side reactions with tryptophan- δ-lactam formation can occur during coupling |
| (Z)2 | Catalytic Hydrogenolysis or strong acid (HBr/AcOH) | - Orthogonal to standard Fmoc deprotection and cleavage- Potentially milder final deprotection | - Requires a separate deprotection step- Hydrogenolysis may not be compatible with all peptide sequences |
Visualizations
Caption: Experimental workflow for peptide synthesis using this compound.
Caption: Schematic structure of this compound.
Conclusion
The use of this compound in automated peptide synthesis presents a viable, albeit less common, alternative to the standard Pbf protection strategy. Its primary advantage lies in the orthogonality of the Z protecting groups, which allows for selective deprotection strategies. However, this comes with the requirement of an additional deprotection step, typically catalytic hydrogenolysis, which needs to be performed post-cleavage. Researchers should carefully consider the compatibility of this deprotection method with their target peptide sequence. The provided protocols offer a starting point for the successful incorporation of this compound into synthetic peptides using automated synthesizers. Further optimization of coupling and deprotection conditions may be necessary to achieve optimal results for specific peptide sequences.
Application Notes and Protocols for the Synthesis of Cell-Penetrating Peptides Using Fmoc-Protected Arginine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Arginine in Cell-Penetrating Peptides
Cell-penetrating peptides (CPPs) are short peptides, typically 5-30 amino acids in length, that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes, including small molecules, nucleic acids, and proteins. A prominent class of CPPs is characterized by a high content of arginine residues. The positively charged guanidinium group of arginine plays a pivotal role in the interaction with the negatively charged components of the cell membrane, such as phospholipids and proteoglycans, which is a critical step in the internalization process.
The synthesis of these arginine-rich peptides is most commonly achieved through solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. A key challenge in the synthesis of arginine-rich CPPs is the protection of the highly basic and nucleophilic guanidinium side chain of arginine to prevent unwanted side reactions during peptide chain elongation. The choice of the protecting group for the arginine side chain is a critical factor that influences the overall success of the synthesis, affecting coupling efficiency, peptide purity, and yield.
The Use of Fmoc-Arg(Z)2-OH: A Note on Current Practices
While the inquiry specifically requests information on the use of Fmoc-Arg(Z)₂-OH, it is important to note that this protecting group strategy is not commonly employed in modern Fmoc-based SPPS of CPPs. The benzyloxycarbonyl (Z) group is traditionally removed by catalytic hydrogenation, a process that is not readily compatible with standard solid-phase synthesis conditions, which often include sulfur-containing residues (e.g., methionine, cysteine) that can poison the catalyst. Furthermore, the solid support itself can interfere with the catalytic process.
The current industry standard for arginine protection in Fmoc-SPPS relies on acid-labile sulfonyl-based protecting groups, with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) being the most widely used. The Pbf group offers a good balance of stability to the basic conditions used for Fmoc deprotection and lability to the strong acidic conditions of the final cleavage from the resin.
This document will therefore focus on the well-established and recommended methods for synthesizing arginine-rich CPPs using Fmoc-Arg(Pbf)-OH, while also providing a theoretical overview of the potential use and challenges associated with Fmoc-Arg(Z)₂-OH.
Comparative Performance of Arginine Protecting Groups
The choice of the arginine side-chain protecting group has a significant impact on the efficiency of the synthesis and the purity of the final peptide. The following table summarizes the characteristics of commonly discussed arginine protecting groups.
| Protecting Group | Abbreviation | Cleavage Conditions | Advantages | Disadvantages |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | TFA-based cocktails | Relatively fast cleavage, reduced tryptophan alkylation compared to Pmc.[1] | Bulky, can cause steric hindrance; potential for δ-lactam formation.[2][3] |
| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | TFA-based cocktails | Good protection. | Slower cleavage than Pbf, higher risk of tryptophan alkylation.[1] |
| Tosyl | Tos | Strong acids (e.g., HF) | Robust protection. | Requires harsh cleavage conditions, not compatible with standard Fmoc-SPPS. |
| Di-benzyloxycarbonyl | (Z)₂ | Catalytic Hydrogenation | Orthogonal to acid-labile groups. | Difficult to remove on solid phase, catalyst poisoning by sulfur-containing residues. |
| Nitro | NO₂ | Reduction (e.g., SnCl₂) | Prevents δ-lactam formation.[4] | Removal can be challenging and may require specific and sometimes harsh conditions.[4] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Model Cell-Penetrating Peptide (Nona-arginine, R9) using Fmoc-Arg(Pbf)-OH
This protocol describes the manual synthesis of nona-arginine (R9-NH₂) on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5-0.8 mmol/g loading)
-
Fmoc-Arg(Pbf)-OH
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and shake for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for each of the 9 arginine residues):
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
To ensure complete coupling, a Kaiser test can be performed. If the test is positive (blue beads), the coupling step should be repeated.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for the remaining 8 arginine residues.
-
Final Fmoc Deprotection: After the last coupling cycle, perform a final Fmoc deprotection as described in step 2.
-
Peptide Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (TFA/TIS/H₂O) to the resin (approximately 10 mL per gram of resin).
-
Shake the mixture at room temperature for 2-3 hours. For peptides with multiple arginine residues, a longer cleavage time may be necessary.[5]
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: Cellular Uptake Assay of a Fluorescently Labeled CPP by Flow Cytometry
This protocol describes the quantification of the cellular uptake of a fluorescently labeled CPP (e.g., FITC-R9).
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Fluorescently labeled CPP (e.g., FITC-R9)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HeLa cells in a 24-well plate at a density of 1 x 10⁵ cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Peptide Treatment:
-
Remove the culture medium and wash the cells once with PBS.
-
Add fresh serum-free medium containing the fluorescently labeled CPP at the desired concentration (e.g., 10 µM).
-
Incubate for 1 hour at 37°C.
-
-
Cell Harvesting and Preparation:
-
Remove the peptide-containing medium and wash the cells three times with cold PBS to remove any surface-bound peptide.
-
Add 100 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Add 400 µL of complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a flow cytometry tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, exciting the cells with an appropriate laser (e.g., 488 nm for FITC) and detecting the emission at the corresponding wavelength (e.g., 525 nm for FITC).
-
Gate the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity of the cells to determine the extent of CPP uptake.
-
Visualizations
Experimental Workflow
References
Application Note: Utilizing Fmoc-Arg(Z)₂-OH for the Synthesis of Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptide libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands to millions of compounds to identify novel therapeutic leads, map epitopes, and study protein-protein interactions. The choice of protecting groups for amino acid side chains is a critical parameter that dictates the success, purity, and efficiency of Solid-Phase Peptide Synthesis (SPPS). For the incorporation of arginine, a frequently occurring residue in bioactive peptides, various protecting group strategies exist.
Fmoc-Arg(Z)₂-OH, with its two benzyloxycarbonyl (Z) groups protecting the guanidino side chain, represents a highly robust but less common choice in modern Fmoc-SPPS. The Z group is a classic protecting group, renowned for its stability under the mildly basic conditions used for Nα-Fmoc removal. This stability, however, necessitates harsh acidic conditions for its final cleavage. This application note provides a detailed protocol for the use of Fmoc-Arg(Z)₂-OH in peptide library construction, outlines its specific advantages and disadvantages, and presents relevant experimental workflows.
Core Concepts: Advantages and Disadvantages
The use of Fmoc-Arg(Z)₂-OH offers a distinct profile compared to more common derivatives like Fmoc-Arg(Pbf)-OH.
Advantages:
-
Complete Guanidino Group Protection: The two electron-withdrawing Z groups provide exceptional protection against side reactions at the highly nucleophilic guanidino function during synthesis.
-
Stability: The Z groups are completely stable to the repetitive piperidine treatments used for Fmoc deprotection, preventing premature side-chain deprotection even during the synthesis of long or complex peptides.
Disadvantages:
-
Harsh Cleavage Conditions: The primary drawback is the requirement for very strong acids, such as anhydrous Hydrogen Fluoride (HF), for the removal of the Z groups. Standard TFA-based cleavage cocktails are ineffective.[1]
-
Safety and Equipment: HF is a highly corrosive and toxic reagent that requires specialized, dedicated equipment and stringent safety protocols.
-
Potential for Side Reactions: The harsh HF cleavage conditions can lead to side reactions and degradation of sensitive residues within the peptide sequence if not carefully controlled with appropriate scavengers.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the stepwise elongation of the peptide chain on a solid support using the Fmoc/tBu strategy.
Materials:
-
Rink Amide or Wang Resin
-
Fmoc-Arg(Z)₂-OH and other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl Cyanohydroxyiminoacetate (Oxyma Pure)
-
-
Capping Solution (Optional): Acetic Anhydride, N,N-Diisopropylethylamine (DIPEA) in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3-5 minutes, drain, and repeat with a second 15-20 minute treatment to ensure complete removal of the Fmoc group from the resin linker.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) by dissolving it with an equivalent amount of Oxyma Pure in DMF. Add DIC (3-5 equivalents) and allow to react for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours. For the sterically hindered Fmoc-Arg(Z)₂-OH, a longer coupling time (2-4 hours) or a double coupling may be necessary to ensure high efficiency.
-
Monitoring: Perform a qualitative Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat Synthesis Cycle: Repeat steps 2, 3, 4, and 5 for each amino acid to be incorporated into the peptide sequence.
-
Final Wash: After the final coupling and deprotection cycle, wash the completed peptide-resin with DMF (3x), followed by DCM (3x), and dry under vacuum.
Protocol 2: HF Cleavage and Side-Chain Deprotection
This protocol is mandatory for removing the Z-groups from arginine and cleaving the peptide from the resin. WARNING: This procedure must be performed by trained personnel in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus.
Materials:
-
Dried Peptide-Resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers: p-Cresol, p-Thiocresol, or Anisole. A common mixture is the "low-high" HF procedure for sensitive peptides.
-
Cold Diethyl Ether
-
Acetic Acid (for extraction)
-
HF Cleavage Apparatus
Procedure:
-
Preparation: Place the dried peptide-resin (e.g., 1-2 grams) and a magnetic stir bar into the HF reaction vessel. Add the appropriate scavenger, such as p-cresol (1.0 mL per gram of resin).
-
HF Distillation: Cool the reaction vessel to -5 to 0 °C. Carefully distill anhydrous HF (approx. 10 mL per gram of resin) into the vessel.
-
Cleavage Reaction: Stir the mixture at 0 °C for 1-2 hours. The exact time may need optimization depending on the number of Arg(Z)₂ residues.
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum. This is the most critical step for safety.
-
Peptide Precipitation: Transfer the resin and scavenger mixture to a centrifuge tube. Add a large volume of cold diethyl ether to precipitate the crude peptide. Mix thoroughly.
-
Washing and Collection: Centrifuge the mixture to pellet the peptide and resin. Decant the ether. Wash the pellet with cold ether two more times to remove scavengers and organic byproducts.
-
Extraction: Extract the peptide from the resin by dissolving the pellet in an appropriate aqueous buffer, such as 10-20% acetic acid. Filter to remove the resin.
-
Lyophilization: Freeze-dry the aqueous extract to obtain the crude peptide as a fluffy powder.
Data Presentation
Quantitative data is essential for evaluating the success of a synthesis incorporating Fmoc-Arg(Z)₂-OH. The following tables provide an illustrative comparison of its performance characteristics against the more common Fmoc-Arg(Pbf)-OH.
Table 1: Illustrative Coupling Efficiency Comparison
| Amino Acid Derivative | Coupling Time (Standard Peptide) | Coupling Reagent | Estimated Efficiency* |
| Fmoc-Arg(Pbf)-OH | 1 hour | DIC / Oxyma | >99% |
| Fmoc-Arg(Z)₂-OH | 2 hours | DIC / Oxyma | ~98% |
| Fmoc-Arg(Z)₂-OH (Double Coupling) | 2 x 1.5 hours | DIC / Oxyma | >99% |
*Efficiency can be quantitatively monitored via UV absorbance of the fulvene-piperidine adduct upon Fmoc removal.
Table 2: Illustrative Crude Purity and Cleavage Conditions
| Arginine Derivative | Cleavage Cocktail | Cleavage Time / Temp | Crude Purity (Model Peptide)** | Primary Impurities |
| Fmoc-Arg(Pbf)-OH | TFA/TIS/H₂O (95:2.5:2.5) | 2 hours / RT | ~85% | Deletion sequences |
| Fmoc-Arg(Z)₂-OH | Anhydrous HF / p-Cresol | 1 hour / 0 °C | ~70% | Deletion sequences, modification of sensitive residues |
**As determined by RP-HPLC analysis of the crude product. Purity is highly sequence-dependent.
Visualizations: Workflows and Pathways
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for the anhydrous HF cleavage and deprotection protocol.
Caption: Proposed cellular uptake pathways for arginine-rich peptides.[2][3][4]
Conclusion
Fmoc-Arg(Z)₂-OH is a viable, albeit specialized, building block for peptide library synthesis. Its exceptional side-chain stability during chain assembly makes it a consideration for particularly long or complex sequences where premature deprotection of Pbf or Pmc groups could be a concern. However, its utility is fundamentally limited by the necessity of hazardous HF cleavage. For most standard applications, derivatives like Fmoc-Arg(Pbf)-OH offer a much safer and more practical workflow with comparable or superior results in crude peptide purity. Researchers choosing to work with Fmoc-Arg(Z)₂-OH must have access to the appropriate safety equipment and possess expertise in handling anhydrous HF. Careful optimization of coupling times and cleavage conditions is paramount to achieving high-quality peptide libraries with this reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. Arginine-rich peptides and their internalization mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginine-Rich Peptides Destabilize the Plasma Membrane, Consistent with a Pore Formation Translocation Mechanism of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-Arg(Z)2-OH in the Synthesis of Complex Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of arginine residues into complex bioactive peptides is a critical aspect of peptide synthesis, often influencing the peptide's biological activity, solubility, and cell-penetrating properties. The guanidinium side chain of arginine is highly basic and nucleophilic, necessitating robust protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. Fmoc-Arg(Z)2-OH, where 'Z' represents the benzyloxycarbonyl (Cbz) group, is a specialized amino acid derivative designed for this purpose. This document provides detailed application notes and protocols for the effective use of this compound in the synthesis of complex, arginine-rich bioactive peptides.
The dual benzyloxycarbonyl protection of the guanidinium group in this compound offers a distinct advantage by preventing potential side reactions such as the sulfonation of sensitive residues like tryptophan, which can occur with commonly used sulfonyl-based protecting groups like Pbf and Pmc. However, the steric bulk of the two Cbz groups and the specific conditions required for their removal necessitate careful optimization of synthesis protocols.
Comparative Performance and Applications
The choice of the arginine protecting group is a crucial decision in the design of a peptide synthesis strategy. This compound offers a unique set of characteristics compared to other commonly used arginine derivatives.
| Derivative | Side-Chain Protection | Key Advantages | Key Disadvantages |
| This compound | Di-benzyloxycarbonyl (Cbz) | - Avoids sulfonation of tryptophan.[1] - High stability of the protecting group. | - Steric hindrance may slow coupling reactions. - Requires harsher cleavage conditions (e.g., HF or strong acid cocktails) for complete removal. |
| Fmoc-Arg(Pbf)-OH | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | - Good balance of stability and lability.[2] - Compatible with standard TFA cleavage.[2] - Widely used and well-documented.[2] | - Potential for sulfonation of tryptophan residues.[1] - Incomplete cleavage in peptides with multiple arginines. |
| Fmoc-Arg(Boc)2-OH | Di-tert-butyloxycarbonyl (Boc) | - Avoids sulfonation side reactions.[3] | - High propensity for δ-lactam formation upon activation.[4] - Sterically hindered, potentially leading to lower coupling efficiency.[3] - Requires strong acid for deprotection.[2] |
| Fmoc-Arg(NO2)-OH | Nitro | - Low tendency for δ-lactam formation.[4] | - Requires specific and potentially harsh reduction conditions for removal (e.g., catalytic hydrogenation or reduction with SnCl2).[4] - Can lead to ornithine formation as a byproduct. |
Table 1. Comparison of Common Fmoc-Arginine Derivatives.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow using this compound
This protocol outlines the manual synthesis of a generic arginine-containing peptide on a Rink Amide resin. Modifications may be necessary based on the specific peptide sequence and scale of synthesis.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids, including this compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Acetic anhydride
-
Pyridine
-
Cleavage cocktail (e.g., TFA/TIS/H2O/EDT, 92.5:2.5:2.5:2.5 v/v/v/v or HF)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. Due to the steric hindrance of the di-Cbz group, extended coupling times or a double coupling may be necessary.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Capping (Optional but Recommended):
-
After coupling, wash the resin with DMF.
-
Treat the resin with a solution of acetic anhydride/pyridine/DMF (1:2:3 v/v/v) for 30 minutes to cap any unreacted amino groups.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
Note: Complete removal of the Cbz groups from the arginine side chain typically requires strong acidic conditions. Standard TFA cocktails may not be sufficient.
-
Wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Method A (Strong TFA Cocktail): Treat the resin with a cleavage cocktail such as TFA/Triisopropylsilane (TIS)/Water/Ethanedithiol (EDT) (92.5:2.5:2.5:2.5 v/v/v/v) for 4-6 hours at room temperature.
-
Method B (HF Cleavage): For peptides with multiple Arg(Z)2 residues, cleavage with anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole) at 0°C for 1-2 hours may be required for complete deprotection. (Caution: HF is extremely hazardous and requires specialized equipment and training).
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Case Study: Synthesis of an Arginine-Rich Cell-Penetrating Peptide (CPP)
Cell-penetrating peptides are often rich in arginine, making them challenging to synthesize due to potential aggregation and side reactions. The use of this compound can be advantageous in the synthesis of CPPs containing tryptophan, such as a model peptide derived from the TAT protein (e.g., YGRKKRRQRRR). The di-Cbz protection would prevent sulfonation of the tyrosine residue.
Quantitative Data (Expected):
| Parameter | Expected Value | Notes |
| Coupling Efficiency (per step) | >98% | May require double coupling or extended reaction times for Arg(Z)2 residues. |
| Overall Crude Yield | 40-60% | Highly dependent on peptide length and sequence. |
| Purity of Crude Peptide | 50-70% | Dependent on the success of each coupling and deprotection step. |
| Final Purity (after RP-HPLC) | >98% | Achievable with optimized purification protocols. |
Table 2. Expected Quantitative Data for the Synthesis of a Model Arginine-Rich CPP using this compound. (Note: These are estimated values based on general SPPS outcomes and the known challenges of arginine-rich sequences; specific results may vary.)
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: General workflow for Solid-Phase Peptide Synthesis using this compound.
Caption: Logical decision process for selecting an arginine protection strategy.
Conclusion
This compound is a valuable tool for the synthesis of complex bioactive peptides, particularly those containing residues susceptible to side reactions with sulfonyl-based protecting groups. While its use requires consideration of potential steric hindrance during coupling and the necessity for strong acid cleavage, the resulting high-purity peptides can be crucial for research and drug development. The protocols and data presented here provide a framework for the successful incorporation of this compound into synthetic peptide strategies. As with any complex synthesis, empirical optimization for each specific peptide sequence is highly recommended.
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-Arg(Z)2-OH Coupling Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low coupling efficiency encountered when using Fmoc-Arg(Z)2-OH in solid-phase peptide synthesis (SPPS). The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Resolving Low Coupling Efficiency with this compound
Low coupling efficiency of this compound can be a significant hurdle in the synthesis of arginine-containing peptides. The bulky dual benzyloxycarbonyl (Z) protecting groups on the guanidinium side chain can lead to steric hindrance and other complications. This guide provides a systematic approach to diagnosing and resolving these issues.
dot
Caption: Troubleshooting workflow for low this compound coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling efficiency with this compound?
A1: The low coupling efficiency of this compound is often attributed to a combination of factors:
-
Steric Hindrance: The two benzyloxycarbonyl (Z) groups on the guanidinium side chain are bulky, which can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain.
-
Poor Solubility: this compound may have limited solubility in standard solid-phase peptide synthesis (SPPS) solvents like N,N-dimethylformamide (DMF), leading to incomplete dissolution and lower effective concentration.
-
Side Reactions: Like other arginine derivatives, this compound can be prone to δ-lactam formation upon activation. This intramolecular cyclization renders the amino acid incapable of coupling to the peptide chain, resulting in deletion sequences.
-
Suboptimal Activation: The activation of the carboxylic acid may be inefficient, or the activated species may be unstable, leading to decomposition before coupling can occur.
Q2: How can I improve the solubility of this compound?
A2: To improve solubility, consider the following strategies:
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than DMF for bulky amino acids.
-
Co-solvents: Adding a small amount of a more polar, aprotic solvent like dimethyl sulfoxide (DMSO) can enhance solubility. However, ensure compatibility with your overall synthesis strategy.
-
Sonication: Gentle sonication of the amino acid solution before adding it to the reaction vessel can help dissolve any suspended particles.
-
Pre-dissolution: Ensure the amino acid is fully dissolved before initiating the activation step.
Q3: What are the recommended coupling reagents and conditions for this compound?
A3: Due to the steric hindrance, more potent coupling reagents are often required. Here are some recommendations:
-
Onium Salts: Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are generally more effective than carbodiimides like DIC (N,N'-diisopropylcarbodiimide) for sterically hindered amino acids.
-
Additives: The use of additives like OxymaPure or HOAt (1-Hydroxy-7-azabenzotriazole) with coupling reagents can enhance efficiency and reduce side reactions.
-
Extended Reaction Times: A standard coupling time of 1-2 hours may be insufficient. Consider extending the coupling time or performing a double coupling.
Q4: Is δ-lactam formation a significant issue with this compound?
A4: While less data is available specifically for the (Z)2 protecting group, δ-lactam formation is a known side reaction for many arginine derivatives, particularly those with urethane-type protecting groups on the side chain. The electron-withdrawing nature of the Z groups might influence the nucleophilicity of the guanidinium nitrogens, but it is prudent to assume that δ-lactam formation can occur.
dot
Caption: Competing pathways of activated this compound during SPPS.
Q5: When should I consider using an alternative arginine derivative?
A5: If you consistently experience low coupling efficiency with this compound despite optimizing the coupling protocol, it may be beneficial to switch to a more commonly used derivative like Fmoc-Arg(Pbf)-OH. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is also bulky but is well-characterized in Fmoc-SPPS, and extensive literature is available for troubleshooting its use.
Data Presentation
The choice of protecting group for the arginine side chain is a critical parameter in SPPS. Below is a comparative summary of commonly used protecting groups.
| Protecting Group | Structure | Key Advantages | Key Disadvantages | Cleavage Conditions |
| Di-benzyloxycarbonyl (Z)2 | Two benzyloxycarbonyl groups | High stability.[1] | Significant steric hindrance, potential solubility issues, less common in SPPS. | Strong acid (e.g., HBr/AcOH) or hydrogenolysis. |
| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Widely used, well-documented, relatively acid-labile. | Prone to δ-lactam formation, steric hindrance. | Standard TFA cleavage cocktails. |
| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Similar to Pbf but can be less sterically hindered. | Slower cleavage with TFA compared to Pbf. | Harsher TFA conditions or longer cleavage times. |
| Di-Boc | Two tert-butoxycarbonyl groups | Alternative protection strategy. | Prone to δ-lactam formation, requires harsher deprotection conditions. | Stronger TFA cocktails. |
| NO2 | Nitro | Less prone to δ-lactam formation due to electron-withdrawing nature.[2] | Historically required harsh removal conditions (e.g., catalytic hydrogenation). | Newer methods with SnCl2 are available.[2] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol is a starting point for the coupling of the sterically hindered this compound.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide, Wang) in DMF for at least 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF or NMP.
-
Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the solution and allow to pre-activate for 1-2 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the resin-containing reaction vessel.
-
Allow the coupling reaction to proceed for at least 2 hours at room temperature. For difficult sequences, this can be extended to 4 hours or overnight.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), proceed to Protocol 2.
-
If the coupling is complete, wash the resin thoroughly with DMF (5 times) and proceed to the next deprotection step.
-
Protocol 2: Double Coupling for Incomplete Reactions
If the initial coupling is incomplete, a second coupling is recommended.
-
Initial Wash: After the first coupling, wash the resin with DMF (3 times).
-
Second Activation and Coupling:
-
Prepare a fresh solution of activated this compound as described in Protocol 1.
-
Add the fresh solution to the resin and allow it to react for another 1-2 hours.
-
-
Final Monitoring and Washing:
-
Perform a Kaiser test. If it is still positive, consider capping the unreacted amines (see Protocol 3).
-
If the test is negative, wash the resin thoroughly with DMF (5 times).
-
Protocol 3: Capping of Unreacted Amines
This step is crucial to prevent the formation of deletion peptides if coupling remains incomplete.
-
Resin Preparation: After an incomplete coupling and subsequent DMF washes, wash the resin with DCM (dichloromethane) (3 times).
-
Capping Reaction:
-
Prepare a capping solution of acetic anhydride/DIEA/DCM (e.g., 5:6:89 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
-
Washing:
-
Wash the resin thoroughly with DCM (3 times) and then DMF (3 times) to prepare for the next synthesis cycle.
-
References
Common side reactions of Fmoc-Arg(Z)2-OH and how to prevent them
This technical support guide is designed for researchers, scientists, and drug development professionals to address common side reactions involving the use of Fmoc-Arg(Z)2-OH in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Deletion of Arginine Residue in the Final Peptide
Q1: I am observing a significant deletion of an arginine residue (des-Arg peptide) in my final product when using this compound. What is the likely cause?
A1: A primary cause for the deletion of arginine residues is the formation of a δ-lactam. This is an intramolecular cyclization where the activated carboxylic acid of the this compound reacts with a nitrogen atom of its own guanidino side chain. This side reaction forms a stable, six-membered ring, which consumes the activated amino acid and prevents its incorporation into the peptide chain. This results in a des-Arg (deleted arginine) sequence. Arginine derivatives with two urethane-type protecting groups on the guanidino group, such as Fmoc-Arg(Boc)2-OH, are known to be prone to this side reaction.[1][2] While direct data on this compound is limited, its structural similarity suggests a comparable susceptibility.
Q2: How can I minimize or prevent δ-lactam formation when using this compound?
A2: Several strategies can be employed to mitigate δ-lactam formation:
-
Choice of Coupling Reagent: The method of carboxyl activation is critical. The use of mixed anhydrides has been shown to induce more δ-lactam formation.[1] Using a carbodiimide-based coupling agent like diisopropylcarbodiimide (DIC) in combination with an additive such as OxymaPure is a recommended alternative that can minimize this side reaction.[3]
-
Double Coupling: Performing a second coupling of the arginine residue can help drive the reaction to completion and compensate for the activated amino acid lost to lactam formation.[4]
-
Choice of Protecting Group: If arginine deletion remains a persistent issue, consider switching to an arginine derivative with a different side-chain protecting group. Fmoc-Arg(NO2)-OH, for instance, shows a significantly lower tendency for δ-lactam formation compared to derivatives with Pbf or di-Boc protecting groups.[4][5]
-
Solvent Choice: The polarity of the solvent can influence the rate of δ-lactam formation. Using more polar solvent mixtures may help to suppress this side reaction.[4]
Issue 2: Formation of Ornithine
Q3: Is the conversion of arginine to ornithine a common side reaction with this compound?
A3: The conversion of N-urethane protected arginine to ornithine has been reported, particularly during the final cleavage from the resin.[6] This side reaction involves the loss of the guanidinium group, resulting in an ornithine residue at the intended arginine position. While less frequently cited as a major issue during coupling compared to δ-lactam formation, it is a potential byproduct that can complicate purification.
Q4: How can I prevent the formation of ornithine from this compound?
A4: Preventing ornithine formation primarily involves optimizing the cleavage conditions.
-
Cleavage Cocktail: Ensure your cleavage cocktail contains appropriate scavengers. While specific scavengers for preventing ornithine formation from Z-protected arginine are not detailed in the provided results, standard scavengers used in TFA cleavage (e.g., water, triisopropylsilane) are crucial for minimizing various side reactions.
-
Protecting Group Stability: The Z (benzyloxycarbonyl) group is generally stable to the conditions of Fmoc-SPPS but is removed by strong acids like HF or hydrogenolysis. The stability of the di-Z protection on the guanidino group during repeated TFA treatments (if other acid-labile groups are present) should be considered, as partial deprotection could lead to instability.
Quantitative Data Summary
The choice of protecting group on the arginine side chain has a significant impact on the extent of δ-lactam formation. The following table summarizes comparative data on this side reaction.
| Fmoc-Arg Derivative | % δ-Lactam Formation (after 120 min) | Coupling Efficiency | Reference |
| Fmoc-Arg(Boc)2-OH | 60% | 28% | [5] |
| Fmoc-Arg(Pbf)-OH | ~12% (at 30 min) | >99% | [5] |
| Fmoc-Arg(NO2)-OH | <3% (at 30 min) | >99% | [5] |
Note: Data for this compound is not available in the search results, but the high rate of lactam formation for the structurally similar Fmoc-Arg(Boc)2-OH suggests that this compound may also be highly susceptible.
Experimental Protocols
Protocol 1: Double Coupling Protocol to Minimize Arginine Deletion
This protocol is recommended when using arginine derivatives prone to δ-lactam formation, such as this compound.
-
Resin Preparation: After successful deprotection of the N-terminal Fmoc group of the peptide-resin (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (3-5 times).
-
First Coupling Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution), DIC (3 eq.), and OxymaPure (3 eq.) in a minimal amount of DMF.
-
Pre-activation: Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
First Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove any unreacted reagents and byproducts.
-
Second Coupling: Repeat steps 2-5 to perform a second coupling, ensuring maximal incorporation of the arginine residue.
-
Monitoring: After the second coupling, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Monitoring δ-Lactam Formation via HPLC
This protocol allows for the quantification of δ-lactam formation during the coupling reaction.
-
Reaction Setup: In a reaction vessel, combine the peptidyl-resin with a solution of the this compound derivative (1.5 equiv.), DIC (1.5 equiv.), and OxymaPure (1.5 equiv.) in the chosen solvent (e.g., DMF).
-
Time-Point Sampling: At various time points (e.g., 5, 15, 30, 60, and 120 minutes), carefully withdraw a small aliquot of the supernatant (the solution phase).
-
Sample Preparation: Immediately dilute the aliquot with a suitable solvent (e.g., DMF or a mixture of acetonitrile/water) to quench the reaction.
-
HPLC Analysis: Analyze the diluted sample by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the unreacted this compound, the activated ester, and the formed δ-lactam.[3]
-
Data Analysis: Integrate the peak areas corresponding to each species to determine the percentage of δ-lactam formed over time.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for arginine deletion side reactions.
Caption: Competing reaction pathways for activated this compound.
References
- 1. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the solubility of Fmoc-Arg(Z)2-OH in SPPS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Fmoc-Arg(Z)2-OH during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Issue: Poor Solubility of this compound in Standard SPPS Solvents
The bulky and hydrophobic nature of the two benzyloxycarbonyl (Z) protecting groups on the arginine side chain can lead to significant solubility issues in common SPPS solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). This can result in incomplete coupling reactions, leading to deletion sequences and difficult purifications.
Initial Troubleshooting Steps
If you are observing poor solubility or precipitation of this compound, consider the following immediate actions:
-
Sonication: Use an ultrasonic bath to help break up aggregates and facilitate the dissolution of the amino acid derivative.
-
Gentle Warming: Gently warm the solution to 30-40°C. Avoid excessive heat, as it can lead to degradation.
-
Solvent Quality: Ensure the use of high-purity, amine-free SPPS-grade solvents. DMF, for instance, can degrade over time to form dimethylamine, which can prematurely remove the Fmoc group.[1]
Advanced Strategies to Enhance Solubility and Coupling Efficiency
If initial steps are insufficient, more advanced strategies may be necessary. The following table summarizes key approaches, their mechanisms, and when to apply them.
| Strategy | Description & Mechanism | Recommended Application |
| Solvent Modification | Switch from DMF to NMP, which can be a better solvent for some protected amino acids.[1] Alternatively, use solvent mixtures such as DMF/DMSO or a "Magic Mixture" (DCM/DMF/NMP 1:1:1) to disrupt hydrogen bonding and improve solvation. | When poor solubility is observed in DMF. |
| Chaotropic Salts | Add a chaotropic salt, such as Lithium Chloride (LiCl) at a concentration of 0.5 M, to the coupling reaction. These salts disrupt peptide chain aggregation by interfering with hydrogen bonds, thereby improving the accessibility of the N-terminal amine.[2] | For sequences prone to aggregation, especially when synthesizing peptides known to form β-sheets. |
| Alternative Solvents | Consider "greener" solvent alternatives that may offer different solubility profiles. For example, N-butylpyrrolidinone (NBP) has shown promise as a substitute for DMF and NMP.[3][4] Mixtures of DMSO and ethyl acetate (EtOAc) can also be effective.[3] | When standard polar aprotic solvents fail or when aiming for more environmentally friendly synthesis protocols. |
| Elevated Temperature | Perform the coupling reaction at an elevated temperature (e.g., 40-60°C). Increased thermal energy can disrupt intermolecular hydrogen bonds that cause aggregation and improve reaction kinetics. | For "difficult" couplings where steric hindrance or on-resin aggregation is suspected. |
Experimental Protocols
Protocol 1: Coupling of this compound using a Chaotropic Salt
This protocol describes the use of Lithium Chloride (LiCl) to improve the coupling efficiency of this compound.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HBTU/HCTU) (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Anhydrous Lithium Chloride (LiCl)
-
High-purity DMF
-
Kaiser test reagents
Procedure:
-
Resin Preparation:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
Ensure complete Fmoc deprotection using your standard protocol (e.g., 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF to remove all traces of piperidine.
-
-
Amino Acid Activation with Chaotropic Salt:
-
In a separate vessel, dissolve this compound and the coupling reagent in DMF.
-
Prepare a 1 M stock solution of anhydrous LiCl in DMF.
-
Add the LiCl stock solution to the activated amino acid mixture to achieve a final concentration of 0.5 M LiCl.
-
Add DIPEA to the mixture and allow it to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the final mixture containing the activated amino acid and LiCl to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
-
Monitoring and Washing:
-
After the coupling period, perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive, the coupling reaction can be extended, or a second coupling can be performed.
-
Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and LiCl.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly difficult to dissolve?
A1: The low solubility of this compound stems from the two bulky and hydrophobic benzyloxycarbonyl (Z) groups protecting the guanidinium side chain. These groups, combined with the planar Fmoc group, can lead to strong intermolecular interactions and aggregation, reducing solubility in standard SPPS solvents.
Q2: Are there better-suited protected arginine derivatives for SPPS?
A2: Yes, modern SPPS has largely moved towards using Fmoc-Arg(Pbf)-OH. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group is generally more acid-labile than the Z group, allowing for cleaner and faster cleavage during the final deprotection step with trifluoroacetic acid (TFA).[5][6] Fmoc-Arg(Pbf)-OH also tends to have better solubility in common SPPS solvents.[5]
Q3: How does on-resin aggregation affect the coupling of this compound?
A3: On-resin aggregation occurs when the growing peptide chains interact with each other, forming secondary structures like β-sheets. This can physically block the N-terminus of the peptide, preventing the incoming activated this compound from accessing the reaction site. This leads to incomplete coupling and the formation of deletion sequences.
Q4: Can I use microwave energy to improve the coupling of this compound?
A4: Microwave-assisted SPPS can be a powerful tool for improving coupling efficiency, especially for difficult sequences. The application of microwave energy can increase reaction kinetics and help to disrupt on-resin aggregation. However, care must be taken to optimize the temperature and irradiation time to avoid side reactions.
Visualizing Troubleshooting Workflows
The following diagrams illustrate the logical flow for troubleshooting solubility and coupling issues with this compound.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Advanced HPLC Purification for Peptides with Arg(Z)2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of peptides containing di-benzyloxycarbonyl-arginine, Arg(Z)2. The presence of two bulky, hydrophobic Z-protecting groups on the arginine residue presents unique challenges in HPLC-based purification, including poor solubility, peak tailing, and co-elution with closely related impurities. This guide offers detailed troubleshooting, frequently asked questions, and experimental protocols to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing Arg(Z)2?
A1: The main difficulties arise from the two benzyl groups of the Z-protecting groups, which significantly increase the peptide's hydrophobicity. This can result in:
-
Poor Solubility: Difficulty dissolving the crude peptide in typical aqueous buffers for reversed-phase HPLC (RP-HPLC).
-
Peptide Aggregation: Increased hydrophobicity can lead to intermolecular interactions, causing aggregation that results in broad or tailing peaks during chromatography.[1][2][3]
-
Strong Retention in RP-HPLC: The high hydrophobicity can cause the peptide to bind very strongly to C18 columns, requiring high concentrations of organic solvent for elution, which may lead to co-elution with other hydrophobic impurities.
-
Peak Tailing: Secondary interactions between the protected arginine and the silica backbone of the column can lead to poor peak shape.
Q2: What are the recommended initial HPLC conditions for Arg(Z)2-containing peptides?
A2: For peptides with Arg(Z)2, it is advisable to start with a less hydrophobic stationary phase and a shallow gradient.
-
Column: A C4 or C8 column is often preferred over a C18 column to reduce the strong hydrophobic interactions.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A shallow gradient, for instance, a 1% per minute increase in Mobile Phase B, can improve the separation of closely eluting impurities.[4]
-
Detection: UV detection at 220 nm is standard for peptides.
Q3: How does the Arg(Z)2 modification affect peak shape, and how can it be improved?
A3: The Arg(Z)2 group can contribute to peak tailing due to its basic guanidinium group interacting with free silanols on the silica-based column. Using an ion-pairing reagent like TFA is crucial to mask these interactions and improve peak symmetry.[4] If peak tailing persists, consider using a different ion-pairing reagent, such as formic acid, or employing a column with a wider pore size (e.g., 300 Å) which can sometimes improve the chromatography of large or hydrophobic peptides.
Q4: What are suitable ion-pairing reagents for optimizing the purification of Arg(Z)2 peptides?
A4: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the most common and effective ion-pairing reagent for peptide purification.[5] It effectively masks the charge on basic residues like arginine, improving peak shape and retention. For particularly challenging separations, other perfluorinated carboxylic acids, such as pentafluoropropionic acid (PFPA) or heptafluorobutyric acid (HFBA), can be used to modulate selectivity.
Q5: Are there effective orthogonal purification techniques for Arg(Z)2 peptides?
A5: Yes, orthogonal purification methods are highly recommended to achieve high purity. Since RP-HPLC separates based on hydrophobicity, a technique that separates based on a different property, such as charge, is ideal.
-
Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge.[6][7][8] For a peptide with a net positive charge (common for Arg-containing peptides at low pH), cation-exchange chromatography can be very effective.[4][6] This can be used as a preliminary purification step before a final polishing step with RP-HPLC.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of peptides containing Arg(Z)2.
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing/Broadening) | 1. Peptide Aggregation: The high hydrophobicity of the Arg(Z)2 group promotes aggregation. | a. Lower the concentration of the injected sample. b. Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase. c. Experiment with different organic modifiers in the mobile phase, such as isopropanol. |
| 2. Secondary Interactions: The guanidinium group of arginine interacts with residual silanols on the column. | a. Ensure 0.1% TFA is present in both mobile phases. b. Consider using a column with end-capping to minimize exposed silanols. c. Try a different ion-pairing reagent like formic acid. | |
| Low Peptide Recovery | 1. Irreversible Adsorption: The highly hydrophobic peptide binds irreversibly to the column. | a. Switch to a less hydrophobic column (C8 or C4). b. After the gradient, include a high organic wash step (e.g., 95% acetonitrile) to elute strongly bound species. |
| 2. Poor Solubility: The peptide precipitates on the column upon injection from a non-ideal solvent. | a. Ensure the sample is fully dissolved before injection. Use minimal amounts of DMSO or DMF if necessary. b. Dilute the sample in the initial mobile phase to ensure compatibility. | |
| Co-elution with Impurities | 1. Similar Hydrophobicity: Impurities (e.g., deletion sequences) have very similar retention times. | a. Optimize the gradient. A shallower gradient will increase the resolution between peaks. b. Change the selectivity by using a different organic modifier (e.g., methanol instead of acetonitrile) or a different stationary phase (e.g., a phenyl column). |
| 2. Orthogonal Purification Needed: RP-HPLC alone is insufficient to resolve all impurities. | a. Implement a two-step purification strategy. Use ion-exchange chromatography as an initial capture step, followed by RP-HPLC for polishing. | |
| Baseline Instability | 1. Impure Solvents or Reagents: Contaminants in the mobile phase can cause a noisy or drifting baseline. | a. Use high-purity, HPLC-grade solvents and fresh TFA. b. Filter all mobile phases through a 0.22 µm filter before use. |
| 2. Column Contamination: Strongly retained impurities from previous runs are slowly eluting. | a. Wash the column extensively with a strong solvent mixture (e.g., 100% acetonitrile or isopropanol). | |
| Z-Group Instability | 1. Harsh Acidic Conditions: Although generally stable, prolonged exposure to strong acids can potentially affect the Z-group. | a. Minimize the time the peptide is in the acidic mobile phase. Lyophilize the purified fractions promptly after collection.[9][10][11] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) of an Arg(Z)2-Containing Peptide
-
Column Selection: Begin with a C8 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Filter both mobile phases using a 0.22 µm filter.
-
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal volume of DMSO (e.g., 10-20 mg in 100 µL).
-
Vortex to ensure complete dissolution.
-
Slowly add Mobile Phase A to dilute the sample to a suitable injection concentration (e.g., 1 mg/mL), ensuring no precipitation occurs.
-
-
Chromatographic Method:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Gradient:
-
0-5 min: 20% B
-
5-45 min: 20% to 60% B (linear gradient)
-
45-50 min: 60% to 95% B (wash)
-
50-55 min: 95% B (wash)
-
55-60 min: 95% to 20% B (re-equilibration)
-
60-70 min: 20% B (re-equilibration)
-
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the main peak. Analyze the purity of each fraction by analytical HPLC before pooling and lyophilization.
Protocol 2: Orthogonal Purification using Cation-Exchange Chromatography (CEX)
This protocol is an excellent first step before RP-HPLC polishing.
-
Column Selection: A strong cation-exchange column (e.g., containing sulfopropyl functional groups).
-
Mobile Phase Preparation:
-
Mobile Phase A (Binding Buffer): 20 mM ammonium formate, pH 3.0.
-
Mobile Phase B (Elution Buffer): 20 mM ammonium formate with 1 M NaCl, pH 3.0.
-
-
Sample Preparation:
-
Dissolve the crude peptide in Mobile Phase A.
-
Adjust the pH to 3.0 if necessary.
-
-
Chromatographic Method:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Method:
-
Equilibrate the column with Mobile Phase A.
-
Load the sample onto the column.
-
Wash the column with Mobile Phase A until the baseline is stable.
-
Elute the bound peptide using a linear gradient of 0-100% Mobile Phase B over 30-60 minutes.
-
-
-
Post-CEX Processing: The collected fractions containing the peptide of interest will have a high salt concentration. These fractions should be desalted, typically using a C18 solid-phase extraction (SPE) cartridge, before being lyophilized and further purified by RP-HPLC.
Visualizations
Caption: Standard workflow for RP-HPLC purification of Arg(Z)2 peptides.
Caption: Decision tree for troubleshooting common HPLC purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. millennialscientific.com [millennialscientific.com]
- 4. polypeptide.com [polypeptide.com]
- 5. bachem.com [bachem.com]
- 6. Ion Exchange Chromatography Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. gilson.com [gilson.com]
- 8. jackwestin.com [jackwestin.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Prevention of Peptide Aggregation with Fmoc-Arg(Z)₂-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peptide aggregation during solid-phase peptide synthesis (SPPS) when using Fmoc-Arg(Z)₂-OH.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern when using Fmoc-Arg(Z)₂-OH?
A1: Peptide aggregation in solid-phase peptide synthesis (SPPS) is the self-association of growing peptide chains on the solid support. This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of stable secondary structures like β-sheets.[1][2] Aggregation can physically obstruct reactive sites on the peptide, leading to incomplete coupling and deprotection steps. The consequence is the formation of deletion sequences and a lower purity of the final crude peptide.
The use of Fmoc-Arg(Z)₂-OH can exacerbate aggregation due to the bulky and hydrophobic nature of the di-benzyloxycarbonyl (Z) protecting groups on the arginine side chain. These bulky groups can contribute to steric hindrance and promote hydrophobic interactions between peptide chains, increasing the likelihood of aggregation, especially in arginine-rich sequences.
Q2: What are the typical signs of peptide aggregation during SPPS?
A2: Several indicators can suggest that your peptide is aggregating on the resin:
-
Poor Resin Swelling: A noticeable shrinking of the resin bed volume or its failure to swell properly in the synthesis solvents is a common sign of aggregation.[1]
-
Incomplete Fmoc Deprotection: The Fmoc deprotection step may become slow or incomplete. This can be observed as a persistent blue color on the resin beads after the piperidine treatment when using a colorimetric test like the Kaiser test.
-
Slow or Incomplete Coupling: A positive Kaiser test (indicating free amines) after a coupling step suggests that the coupling reaction was hindered, likely due to the inaccessibility of the N-terminus of the growing peptide chain.[2]
-
Changes in Flow Rate (for automated synthesizers): In automated synthesizers, an increase in pressure or a decrease in the flow rate of solvents through the reaction vessel can indicate resin clumping due to aggregation.
-
Difficult Manual Mixing: If performing manual synthesis, the resin may become difficult to agitate or form clumps that are hard to break apart.
-
Analytical HPLC/LC-MS of a Test Cleavage: Analysis of a small sample of the cleaved peptide will reveal a complex mixture of products, including the desired peptide along with numerous deletion sequences and other impurities.[2]
Q3: Can I predict if my peptide sequence containing Fmoc-Arg(Z)₂-OH will aggregate?
A3: While predicting aggregation with 100% accuracy is challenging, certain sequence characteristics increase the likelihood of this issue. Peptides with a high content of hydrophobic residues and, in particular, multiple arginine residues are more prone to aggregation. The risk of aggregation also generally increases with the length of the peptide chain.[1] Several computational tools are available that can help predict aggregation-prone regions within a peptide sequence.
Q4: How does the di-benzyloxycarbonyl (Z)₂ protecting group on arginine compare to other common protecting groups like Pbf in terms of aggregation?
A4: While quantitative data directly comparing the aggregation propensity of Fmoc-Arg(Z)₂-OH to more modern protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is limited, some qualitative comparisons can be made. The benzyloxycarbonyl (Z) group is known to be bulky and can contribute to steric hindrance.[3] The presence of two Z groups on the arginine side chain significantly increases its size and hydrophobicity, which can promote inter-chain interactions and lead to aggregation.
Pbf is currently one of the most widely used protecting groups for arginine in Fmoc-SPPS and is generally preferred for its balance of stability and lability.[4] While Pbf is also bulky, its deprotection is typically cleaner and more efficient than older protecting groups, which can indirectly help in managing aggregation by ensuring complete reactions at each step.
| Protecting Group | Key Characteristics Related to Aggregation |
| (Z)₂ | - Very bulky and hydrophobic, potentially increasing aggregation propensity through steric and hydrophobic interactions.- Less commonly used in modern Fmoc-SPPS, so specific optimization protocols are less documented. |
| Pbf | - Bulky, but widely used with well-established protocols for minimizing side reactions.- Generally offers a good balance of stability and ease of removal, which can contribute to higher synthesis quality and potentially fewer aggregation-related issues if used correctly.[4] |
| Pmc | - Similar to Pbf but generally requires longer deprotection times, which can increase the chance of side reactions if the peptide is prone to aggregation.[4] |
| Boc | - Used in a different protection strategy (Boc-SPPS). The repeated acid treatments in Boc-SPPS can help disrupt aggregation.[5] |
Troubleshooting Guides
If you suspect peptide aggregation when using Fmoc-Arg(Z)₂-OH, consider the following strategies, starting with simpler adjustments and progressing to more complex chemical interventions.
Initial Troubleshooting Steps
-
Optimize Coupling Conditions:
-
Double Coupling: For the Fmoc-Arg(Z)₂-OH residue and subsequent amino acids, performing the coupling step twice can help ensure complete reaction, especially if the previous step was hindered by aggregation.[6]
-
Increase Coupling Time: Extend the coupling time to allow the reaction to proceed to completion.
-
Use a More Powerful Coupling Reagent: Switch to a more efficient coupling reagent such as HATU, HCTU, or PyBOP.[7]
-
-
Modify Deprotection Conditions:
-
Change Synthesis Solvents:
Advanced Chemical Interventions
If the initial troubleshooting steps are insufficient, the following chemical strategies can be employed.
-
Use of Chaotropic Salts:
-
Rationale: Chaotropic salts like lithium chloride (LiCl) or sodium perchlorate (NaClO₄) disrupt hydrogen bonding networks and can help to break up aggregated peptide chains on the resin.[1][7]
-
Protocol: Before the coupling step, wash the resin with a solution of 0.8 M LiCl in DMF for 5-10 minutes. It is crucial to thoroughly wash the resin with DMF afterward to remove all traces of the salt before proceeding with the coupling reaction.[2]
-
-
Introduction of Backbone Protection:
-
Rationale: Incorporating a backbone-protecting group, such as a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group, on the amide nitrogen of an amino acid can effectively disrupt the hydrogen bonding that leads to aggregation.[1][7] This is a proactive strategy that should be planned during the synthesis design.
-
Implementation: Introduce an Hmb- or Dmb-protected amino acid at strategic positions (e.g., every 6-8 residues) within the aggregating sequence.
-
-
Use of Pseudoprolines:
-
Rationale: Pseudoproline dipeptides introduce a "kink" in the peptide backbone, which disrupts the formation of regular secondary structures.[7]
-
Implementation: If your sequence contains Ser or Thr residues, they can be introduced as part of a pseudoproline dipeptide with the preceding amino acid.
-
Experimental Protocols
Protocol 1: Double Coupling of Fmoc-Arg(Z)₂-OH
-
Initial Coupling:
-
Dissolve Fmoc-Arg(Z)₂-OH (3 equivalents relative to the resin loading), a coupling reagent (e.g., HATU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin thoroughly with DMF.
-
-
Second Coupling:
-
Repeat the coupling procedure with a fresh solution of activated Fmoc-Arg(Z)₂-OH.
-
After the second coupling, perform a Kaiser test to confirm the absence of free amines.
-
Protocol 2: Deprotection of the (Z)₂ Side-Chain Protecting Group
The benzyloxycarbonyl (Z) group is typically removed under strong acidic conditions or by catalytic hydrogenation.
Method A: Strong Acid Cleavage
-
Reagent: Trifluoroacetic acid (TFA)-based cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Procedure:
-
Treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide under vacuum.
-
Method B: Catalytic Hydrogenation (for solution-phase deprotection after cleavage)
-
Reagents: Hydrogen gas (H₂), Palladium on carbon (Pd/C) catalyst.
-
Procedure:
-
Dissolve the protected peptide in a suitable solvent (e.g., methanol, acetic acid).
-
Add the Pd/C catalyst.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction at room temperature until the deprotection is complete (monitor by HPLC/LC-MS).
-
Filter off the catalyst and evaporate the solvent.
-
Visualization of Troubleshooting Workflow
References
Technical Support Center: Interpreting Mass Spectrometry Data of Arg(Z)₂-Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing two adjacent C-terminal arginines protected with a benzyloxycarbonyl (Z) group (Arg(Z)₂). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret your mass spectrometry data and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Data Interpretation
Q1: I am observing unexpected peaks in my MS1 spectrum that do not correspond to the molecular weight of my Arg(Z)₂-peptide. What are they?
A1: These unexpected peaks are often due to in-source fragmentation, adduct formation, or the presence of impurities. The high hydrophobicity of the two Z-groups can promote non-covalent aggregation and increase the likelihood of adduct formation.
-
In-source Fragmentation: The benzyloxycarbonyl (Z) group can be labile under certain electrospray ionization (ESI) conditions. Look for peaks corresponding to the neutral loss of toluene (C₇H₈, 92.06 Da) or benzyl alcohol (C₇H₈O, 108.06 Da) from your parent ion. It is also possible to observe the loss of the entire Z-group (C₈H₇O₂, 135.04 Da).
-
Adduct Formation: Peptides containing multiple aromatic Z-groups are prone to forming adducts with common laboratory contaminants or mobile phase components. Check for the addition of sodium (+22.99 Da), potassium (+38.96 Da), or other common adducts.
-
Impurities: Synthesis of peptides with two consecutive protected arginines can be challenging. The observed peaks could be deletion sequences or incompletely deprotected peptides from the synthesis.
Q2: My MS/MS spectrum is complex and I'm having trouble identifying the correct fragment ions. What are the expected fragmentation patterns for a C-terminal Arg(Z)₂ peptide?
A2: Peptides with C-terminal arginine residues typically show a strong preference for forming y-ions due to the high proton affinity of the guanidinium group. With two adjacent protected arginines, this effect is often pronounced.
-
Dominant y-ion Series: Expect to see a prominent series of y-ions. The presence of the bulky, hydrophobic Z-groups can sometimes hinder fragmentation, leading to a less complete ion series than with unprotected peptides.
-
Characteristic Neutral Losses: A key diagnostic feature is the neutral loss from the Z-group. Look for fragment ions that have lost toluene (92 Da) or benzyl alcohol (108 Da). These losses can occur from the precursor ion and from the fragment ions themselves.
-
Side Chain Fragmentation: You may also observe fragmentation of the arginine side chain itself, leading to the loss of ammonia (NH₃, 17.03 Da) or the entire guanidinium group.
Q3: I see a prominent peak at m/z 91.05 in my MS/MS spectrum. What is it?
A3: A peak at m/z 91.05 is highly characteristic of the formation of the tropylium cation ([C₇H₇]⁺). This stable carbocation is readily formed from the benzyl group of the Z-protecting group during collision-induced dissociation (CID). Its presence is a strong indicator that your peptide contains a Z-group and that it is fragmenting as expected.
Troubleshooting Experimental Issues
Q4: I am experiencing poor signal intensity or no signal at all for my Arg(Z)₂-peptide. What could be the cause?
A4: Low signal intensity is a common issue with highly hydrophobic peptides.
-
Poor Solubility: The two Z-groups make the peptide very hydrophobic, potentially leading to poor solubility in typical aqueous mobile phases. This can cause the peptide to precipitate in the LC system or not ionize efficiently.
-
Ion Suppression: The high hydrophobicity can also lead to the formation of aggregates that suppress ionization.
-
Suboptimal ESI Source Conditions: The source parameters may not be optimized for such a hydrophobic molecule.
Q5: My chromatographic peaks are broad and show significant tailing. How can I improve the peak shape?
A5: Poor peak shape is often related to the hydrophobicity of the Arg(Z)₂-peptide and its interaction with the stationary phase.
-
Strong Hydrophobic Interactions: The peptide may be interacting too strongly with the C18 stationary phase.
-
Secondary Interactions: The arginine residues, even when protected, can have secondary interactions with residual silanol groups on the column.
-
Sample Overload: Injecting too much of a poorly soluble peptide can lead to peak distortion.
Quantitative Data Summary
The following table summarizes common neutral losses and adducts that may be observed in the mass spectra of Arg(Z)₂-containing peptides.
| Observation | Mass Shift (Da) | Common Cause |
| Neutral Losses | ||
| -92.06 | Loss of toluene (C₇H₈) from the Z-group | |
| -108.06 | Loss of benzyl alcohol (C₇H₈O) from the Z-group | |
| -135.04 | Loss of the benzyloxycarbonyl group (C₈H₇O₂) | |
| -17.03 | Loss of ammonia (NH₃) from the arginine side chain | |
| Adducts | ||
| +22.99 | Sodium adduct ([M+Na]⁺) | |
| +38.96 | Potassium adduct ([M+K]⁺) | |
| +18.03 | Ammonium adduct ([M+NH₄]⁺) |
Experimental Protocols
Protocol 1: Sample Preparation and LC-MS/MS Analysis of Arg(Z)₂-Containing Peptides
This protocol provides a general starting point for the analysis of Arg(Z)₂-containing peptides. Optimization will likely be required based on the specific peptide sequence and instrumentation.
-
Sample Dissolution:
-
Due to the high hydrophobicity, dissolve the peptide in a small amount of organic solvent first (e.g., 50% acetonitrile or methanol) before diluting with the initial mobile phase.
-
A recommended starting concentration is 1 mg/mL for a stock solution, with working solutions in the range of 1-10 µg/mL.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is a suitable starting point. Consider a column with a smaller particle size (e.g., 1.8 µm) for better resolution.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient may be necessary to achieve good separation due to the high hydrophobicity. A starting point could be a linear gradient from 30% to 90% B over 20 minutes.
-
Flow Rate: 0.3 mL/min for a standard analytical column.
-
Column Temperature: 40 °C to improve peak shape and reduce viscosity.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
MS1 Scan Range: A range of m/z 300-2000 is typically sufficient.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID).
-
Collision Energy: This will need to be optimized for your specific peptide and instrument. Start with a normalized collision energy of 25-35 and adjust as needed to obtain a good fragmentation pattern.
-
Data Acquisition: Use a data-dependent acquisition (DDA) method to trigger MS/MS on the most abundant precursor ions.
-
Visualizations
Caption: Expected fragmentation pathways for Arg(Z)₂-peptides.
Caption: Troubleshooting workflow for Arg(Z)₂-peptide analysis.
Techniques to improve overall yield in peptide synthesis with Fmoc-Arg(Z)2-OH
Welcome to the Technical Support Center for advanced peptide synthesis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Fmoc-Arg(Z)2-OH, aiming to improve overall peptide yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using this compound in solid-phase peptide synthesis (SPPS)?
A1: The main challenges when incorporating this compound stem from a combination of steric hindrance and potential side reactions. The two benzyloxycarbonyl (Z) groups on the guanidinium side chain are bulky, which can impede coupling efficiency, especially when coupling to a sterically hindered N-terminus. Additionally, like other protected arginine derivatives, this compound is susceptible to δ-lactam formation upon activation, which can lead to chain termination and reduced yield.
Q2: When should I choose this compound over other protected arginine derivatives like Fmoc-Arg(Pbf)-OH?
A2: this compound is typically chosen when a more robust side-chain protection is required. The Z groups are significantly more stable to the mild acidic conditions used for cleavage from acid-sensitive resins and are generally resistant to the standard 20% piperidine in DMF used for Fmoc group removal. This derivative is often employed in synthetic strategies where the arginine side chain must remain protected during intermediate steps, such as on-resin cyclization or convergent fragment condensation. However, the final deprotection of the Z groups requires strong acidolysis, typically with hydrogen fluoride (HF), which can be harsh on the final peptide. In contrast, the Pbf group of Fmoc-Arg(Pbf)-OH is labile to standard trifluoroacetic acid (TFA) cleavage cocktails.[1]
Q3: What is δ-lactam formation and how can it be minimized when using this compound?
A3: δ-Lactam formation is an intramolecular side reaction where the activated carboxylic acid of the arginine derivative is attacked by its own side-chain guanidinium group, forming a stable six-membered ring.[2] This renders the amino acid incapable of coupling to the growing peptide chain, leading to deletion sequences. To minimize this, it is crucial to use efficient coupling reagents that promote rapid intermolecular coupling over the intramolecular cyclization. Pre-activation times should be kept to a minimum, and in-situ activation methods are often preferred.
Q4: How can I monitor the coupling efficiency of this compound?
A4: The Kaiser test is a reliable qualitative method for monitoring the presence of free primary amines on the resin.[3] A negative Kaiser test (yellow beads) indicates that the coupling reaction is complete. If the test is positive (blue beads), it signifies incomplete coupling, and a second coupling should be performed. For quantitative analysis, a small aliquot of the resin can be cleaved, and the resulting peptide fragment analyzed by mass spectrometry to confirm the incorporation of the arginine residue.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during peptide synthesis using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency / Positive Kaiser Test | 1. Steric Hindrance: The bulky (Z)2 protecting groups are impeding the reaction.[4] 2. δ-Lactam Formation: The activated amino acid is being consumed by this side reaction.[1] 3. Peptide Aggregation: The growing peptide chain is folding on the resin, blocking the N-terminus. | 1. Double Coupling: Perform a second coupling with fresh reagents.[5] 2. Use Potent Coupling Reagents: Employ efficient activating agents like HATU or HCTU with a non-nucleophilic base such as DIEA.[6] 3. Optimize Reaction Conditions: Increase the coupling time or perform the reaction at a slightly elevated temperature (e.g., 30-40°C) to improve kinetics.[6] 4. Change Solvent: Consider using a solvent known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or a mixture of DMF and DMSO. |
| Low Overall Yield of Final Peptide | 1. Incomplete Fmoc Deprotection: Residual Fmoc groups are capping the peptide chain. 2. Incomplete Final Cleavage/Deprotection: The Z groups are not fully removed from the arginine side chain. 3. Chain Termination: Significant δ-lactam formation during arginine coupling. | 1. Extended Deprotection: For difficult sequences, increase the Fmoc deprotection time with 20% piperidine in DMF or perform a second deprotection step. 2. Harsh Cleavage Conditions: The Z groups require strong acid for removal. Use anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole, p-cresol) for final cleavage and deprotection. Standard TFA cocktails are insufficient for complete Z group removal. 3. Review Coupling Protocol: Implement strategies to minimize δ-lactam formation as described above. |
| Presence of Deletion Sequences (des-Arg) | 1. Failed Arginine Coupling: Due to steric hindrance or δ-lactam formation.[1] 2. Inefficient Activation: The coupling reagents are degraded or used in insufficient excess. | 1. Implement Double Coupling: This is highly recommended for arginine residues.[5] 2. Use Fresh Reagents: Ensure that coupling reagents and solvents are of high quality and anhydrous. 3. Optimize Reagent Equivalents: Use a 3-4 fold excess of this compound and coupling reagents relative to the resin loading. |
| Side Product Formation (e.g., modified Tryptophan) | 1. Insufficient Scavenging: During final HF cleavage, reactive species can modify sensitive residues. | 1. Use an Optimized Scavenger Cocktail: For HF cleavage, a common cocktail includes p-cresol and p-thiocresol to protect sensitive residues like tryptophan and methionine. |
Experimental Protocols
Protocol 1: Double Coupling of this compound using HATU/DIEA
This protocol is recommended to overcome the steric hindrance associated with this compound.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed (confirmed by a positive Kaiser test) and the resin is washed thoroughly with DMF.
-
Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIEA and allow the solution to pre-activate for 1-2 minutes.
-
First Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Kaiser Test: Take a small sample of resin beads and perform a Kaiser test. If the test is negative (yellow), the coupling is complete. Proceed to the next synthesis step. If the test is positive (blue), proceed to the second coupling.
-
Second Coupling: Repeat steps 2-4 to perform a second coupling.
-
Final Wash: After the second coupling, wash the resin thoroughly with DMF (3-5 times) to remove any residual reagents before proceeding to the next Fmoc deprotection step.
Protocol 2: Final Cleavage and Deprotection (HF Cleavage)
This protocol is for the final cleavage of the peptide from the resin and the removal of the Z protecting groups from the arginine side chain.
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions. This procedure should only be performed by trained personnel in a properly equipped laboratory.
Materials:
-
Peptide-resin (fully synthesized and N-terminally deprotected)
-
Anhydrous Hydrogen Fluoride (HF)
-
p-Cresol (scavenger)
-
p-Thiocresol (scavenger)
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Apparatus Setup: Place the dried resin and scavengers (e.g., p-cresol, p-thiocresol) into the reaction vessel of the HF apparatus.
-
HF Distillation: Cool the reaction vessel with dry ice/acetone and distill the required amount of anhydrous HF into the vessel.
-
Cleavage Reaction: Remove the cooling bath and allow the reaction to stir at 0°C for 1-2 hours.
-
HF Removal: After the reaction is complete, remove the HF by vacuum distillation.
-
Peptide Precipitation: Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.
-
Peptide Collection: Collect the precipitated crude peptide by filtration or centrifugation.
-
Purification: Dissolve the crude peptide in an appropriate aqueous buffer and purify by reverse-phase HPLC.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Z)2-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group for the guanidino function of arginine is a critical consideration in Solid-Phase Peptide Synthesis (SPPS). This choice significantly impacts coupling efficiency, the potential for side reactions, and the final deprotection strategy. This guide provides an objective comparison of two commercially available arginine derivatives, Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Z)2-OH, to aid researchers in making informed decisions for their peptide synthesis endeavors.
Introduction to Arginine Protecting Groups in Fmoc-SPPS
In Fmoc-based SPPS, the α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group. The reactive side chains of trifunctional amino acids, such as the guanidinium group of arginine, require more robust protecting groups that are stable to the repetitive piperidine treatments used for Fmoc removal. These side-chain protecting groups are typically cleaved at the final step of the synthesis under acidic conditions.
Fmoc-Arg(Pbf)-OH utilizes the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, a highly acid-labile protecting group that has become a gold standard in Fmoc-SPPS. Its popularity stems from its reliable performance and compatibility with standard cleavage cocktails.
This compound , on the other hand, employs two benzyloxycarbonyl (Z) groups to protect the guanidino moiety. The Z group is a classical protecting group in peptide chemistry, traditionally removed by hydrogenolysis or strong acids.
Comparative Performance Data
The following table summarizes the key performance characteristics of Fmoc-Arg(Pbf)-OH and this compound based on available data and established chemical principles.
| Feature | Fmoc-Arg(Pbf)-OH | This compound |
| Side-Chain Protecting Group | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | (Z)2 (bis-Benzyloxycarbonyl) |
| Molecular Weight | 648.78 g/mol | 598.64 g/mol |
| Stability to Piperidine | High stability, compatible with standard Fmoc deprotection cycles.[1][2] | High stability, the Z group is stable to the basic conditions of Fmoc deprotection. |
| Coupling Efficiency | Generally good, but the bulky Pbf group can lead to steric hindrance and may require double coupling or optimized coupling reagents, especially in difficult sequences.[3] | Potentially favorable due to a less sterically hindered protecting group compared to Pbf. However, data on coupling efficiency is limited. |
| Side Reactions | Prone to δ-lactam formation upon activation, which can lead to truncated sequences.[3] Risk of Pbf cation scavenging by sensitive residues (e.g., Trp) during cleavage.[4] | The propensity for δ-lactam formation is not well-documented in direct comparison to Pbf. The Z group is generally considered stable. |
| Cleavage Conditions | Cleaved with moderate to strong acids, typically Trifluoroacetic acid (TFA)-based cocktails (e.g., 95% TFA).[5] Cleavage is usually complete within 1-4 hours.[6] | Requires harsher deprotection conditions. Typically removed by catalytic hydrogenolysis (e.g., H2, Pd/C) or strong acids like liquid Hydrogen Fluoride (HF) or HBr/Acetic Acid.[7] Not compatible with standard TFA cleavage. |
| Orthogonality | Fully orthogonal with the Fmoc group. The Pbf group is stable to piperidine, and the Fmoc group is stable to TFA.[8][] | Fully orthogonal with the Fmoc group. The Z group is stable to piperidine, and the Fmoc group is stable to the conditions of hydrogenolysis. |
Experimental Protocols
Detailed methodologies for the incorporation and deprotection of each arginine derivative are crucial for successful peptide synthesis.
Fmoc-Arg(Pbf)-OH Coupling Protocol (Standard)
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat with a fresh solution of 20% piperidine in DMF for 15-20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3-5 equivalents relative to resin loading), a coupling agent (e.g., HATU, HBTU; 3-5 equivalents), and a base (e.g., DIPEA; 6-10 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.
-
Confirmation of Coupling: Perform a Kaiser test or other qualitative test to ensure complete coupling. If the test is positive, a second coupling may be necessary.
This compound Coupling Protocol (Proposed)
The coupling protocol for this compound is expected to be similar to that of other standard Fmoc-amino acids.
-
Resin Preparation: Swell the resin in DMF.
-
Fmoc Deprotection: Treat with 20% piperidine in DMF.
-
Amino Acid Activation: Dissolve this compound (3-5 equivalents), a suitable coupling agent (e.g., HBTU/HOBt or DIC/Oxyma), and a base (e.g., DIPEA) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Washing: Wash the resin with DMF.
-
Confirmation of Coupling: Perform a Kaiser test.
Final Cleavage and Deprotection
Fmoc-Arg(Pbf)-OH:
-
Reagent: Typically a cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) or other scavengers.
-
Procedure: The dried peptidyl-resin is treated with the cleavage cocktail for 2-4 hours at room temperature. The peptide is then precipitated from the cleavage mixture using cold diethyl ether.
This compound (via Hydrogenolysis):
-
Catalyst: Palladium on charcoal (Pd/C).
-
Solvent: A suitable solvent such as DMF, methanol, or acetic acid.
-
Procedure: The protected peptide (cleaved from the resin if the linker is not stable to hydrogenolysis) is dissolved in the solvent, the Pd/C catalyst is added, and the mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) until the reaction is complete. This method is not compatible with peptides containing other reducible groups (e.g., Cys(Trt)).
Visualization of Key Processes
SPPS Cycle with Arginine Incorporation
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Orthogonality of Protecting Groups
Caption: Orthogonality of Fmoc, Pbf, and (Z)2 protecting groups.
Conclusion and Recommendations
Fmoc-Arg(Pbf)-OH remains the preferred choice for routine SPPS due to its well-established protocols, compatibility with standard TFA cleavage, and extensive documentation in the literature. While it can present challenges such as steric hindrance and δ-lactam formation, these can often be mitigated with optimized coupling strategies.
This compound represents a more specialized option. Its primary advantage lies in the orthogonality offered by the Z protecting groups, which are stable to the acidic conditions used to cleave many other side-chain protecting groups. This could be beneficial in the synthesis of complex peptides requiring selective deprotection schemes. However, the harsher conditions required for the removal of the Z groups (hydrogenolysis or strong acids) limit its general applicability and may not be compatible with all peptide sequences or laboratory setups.
Recommendations for Selection:
-
For standard peptide synthesis , particularly for sequences of moderate complexity, Fmoc-Arg(Pbf)-OH is the recommended reagent due to its ease of use and compatibility with common SPPS workflows.
-
For the synthesis of complex peptides requiring an additional layer of orthogonal protection , where cleavage with TFA is not desired for the arginine side chain, This compound could be a viable, albeit more challenging, alternative. Researchers should carefully consider the compatibility of the required deprotection conditions with the rest of their peptide sequence.
Ultimately, the choice between these two derivatives will depend on the specific requirements of the target peptide, the desired synthetic strategy, and the available laboratory resources.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
What are the advantages of Fmoc-Arg(Z)2-OH over other Arg derivatives?
In the landscape of solid-phase peptide synthesis (SPPS), the incorporation of arginine residues presents a unique set of challenges, primarily due to the high basicity and nucleophilicity of its guanidinium side chain. The choice of protecting group for this moiety is therefore a critical decision that significantly impacts coupling efficiency, suppression of side reactions, and the overall purity of the final peptide. This guide provides a comprehensive comparison of Fmoc-Arg(Z)2-OH with other commonly used arginine derivatives, offering researchers, scientists, and drug development professionals objective data to inform their synthetic strategies.
The Challenge of Arginine Incorporation
The primary obstacle during the coupling of arginine in SPPS is the intramolecular cyclization of the activated amino acid to form a stable δ-lactam. This side reaction consumes the activated arginine, preventing its incorporation into the peptide chain and leading to the formation of deletion sequences (des-Arg peptides), which complicates purification and reduces the overall yield.[1] The choice of the side-chain protecting group plays a pivotal role in mitigating this and other potential side reactions.
Comparison of Arginine Derivatives
The selection of an arginine derivative for Fmoc-based SPPS is a trade-off between stability during synthesis, ease of deprotection, and the propensity for side reactions. While a variety of protecting groups have been developed, this guide focuses on the comparison of this compound with the most prevalent derivatives: Fmoc-Arg(Pbf)-OH, Fmoc-Arg(Boc)2-OH, Fmoc-Arg(Mtr)-OH, and Fmoc-Arg(NO2)-OH.
| Arginine Derivative | Side-Chain Protecting Group(s) | Key Advantages | Key Disadvantages |
| This compound | Di-benzyloxycarbonyl (Z) | High stability of the protecting group.[2] | Requires specific deprotection via hydrogenolysis, which may not be suitable for all sequences or automated synthesizers. Limited comparative data available. |
| Fmoc-Arg(Pbf)-OH | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Good balance of stability and acid lability, allowing for relatively mild deprotection with TFA.[3] Widely used and well-documented.[4] | Prone to δ-lactam formation.[1] The cleaved Pbf group can lead to side reactions with sensitive residues like tryptophan.[3] |
| Fmoc-Arg(Boc)2-OH | Di-tert-butoxycarbonyl (Boc) | Deprotection does not generate by-products that cause sulfonation of Trp or Tyr.[5] | Higher propensity for δ-lactam formation compared to Pbf.[1][6] Requires harsher acidic conditions for complete removal. |
| Fmoc-Arg(Mtr)-OH | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) | Acid labile. | Slow deprotection can be problematic, especially with multiple arginine residues.[7] |
| Fmoc-Arg(NO2)-OH | Nitro | Highly effective at preventing δ-lactam formation.[8][9] | Removal can be challenging and may lead to ornithine formation.[10] Requires specific, sometimes harsh, reduction conditions.[8] |
Quantitative Data Summary
Direct quantitative comparisons of this compound with other derivatives are not extensively available in the current literature. However, data on δ-lactam formation for other common derivatives provide a valuable benchmark for evaluating their performance.
| Arginine Derivative | Coupling Conditions | δ-Lactam Formation (%) | Coupling Efficiency (%) | Reference |
| Fmoc-Arg(Pbf)-OH | DIC/Oxyma in DMF at 45°C (120 min) | ~12% | >99% | [11] |
| Fmoc-Arg(Boc)2-OH | DIC/Oxyma in DMF at 45°C (120 min) | High | Lower than Pbf | [11] |
| Fmoc-Arg(NO2)-OH | DIC/Oxyma in DMF at 45°C (120 min) | ~3% | >99% | [11] |
Note: The data presented is a summary from a specific study and reaction conditions. Actual results may vary depending on the peptide sequence, coupling reagents, and other synthesis parameters.
Advantages of this compound
The primary advantage of the di-benzyloxycarbonyl (Z) protection lies in its stability under the standard acidic and basic conditions of Fmoc-SPPS. The Z group is orthogonal to the acid-labile (e.g., Boc, tBu) and base-labile (Fmoc) protecting groups, offering greater flexibility in the synthesis of complex peptides.[12] Deprotection is achieved through hydrogenolysis, a mild method that can be advantageous for sensitive peptide sequences that are incompatible with strong acids.[13]
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Cycle
A standard SPPS cycle involves the iterative deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.
Coupling of this compound
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent (e.g., diisopropylcarbodiimide, DIC, 3-5 equivalents), and an additive (e.g., Oxyma, 3-5 equivalents) in DMF. Pre-activate for 5-10 minutes.
-
Coupling: Add the activated this compound solution to the resin. Agitate the mixture for 2-4 hours at room temperature. The progress of the coupling can be monitored using a qualitative test such as the Kaiser test.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).
Deprotection of the (Z)2 Protecting Groups
The benzyloxycarbonyl (Z) groups are typically removed by catalytic hydrogenolysis. This step is usually performed after the peptide has been cleaved from the resin.
-
Peptide Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5).
-
Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the crude peptide.
-
Hydrogenolysis: Dissolve the crude peptide in a suitable solvent mixture (e.g., methanol/acetic acid). Add a palladium on carbon catalyst (Pd/C, 10% w/w).
-
Reaction: Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for 4-8 hours. The reaction progress can be monitored by HPLC.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent and lyophilize the deprotected peptide.
Signaling Pathways and Logical Relationships
The choice of arginine derivative can be visualized as a decision-making process based on the specific requirements of the peptide being synthesized.
Conclusion
This compound offers a valuable alternative for the incorporation of arginine in SPPS, particularly for peptides containing acid-sensitive residues or where orthogonality to other protecting groups is paramount. Its high stability provides a robust option during chain elongation. However, the requirement for a separate hydrogenolysis step for deprotection may limit its applicability in high-throughput or automated synthesis platforms.
In contrast, Fmoc-Arg(Pbf)-OH remains the workhorse for routine peptide synthesis due to its balanced properties and compatibility with standard TFA cleavage protocols, despite its known propensity for δ-lactam formation. For sequences highly susceptible to this side reaction, Fmoc-Arg(NO2)-OH presents a strong, albeit more synthetically demanding, alternative. The choice of the optimal arginine derivative ultimately depends on a careful evaluation of the target peptide's sequence, the presence of other sensitive residues, and the desired overall synthetic strategy. Further comparative studies providing quantitative data on the performance of this compound would be highly beneficial to the peptide synthesis community.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Analytical Characterization of Fmoc-Arg(Z)2-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of Nα-Fmoc-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine (Fmoc-Arg(Z)2-OH), a critical building block in solid-phase peptide synthesis (SPPS). We present objective comparisons with a common alternative, Fmoc-Arg(Pbf)-OH, supported by representative experimental data and detailed methodologies for key analytical techniques.
Introduction
The purity and structural integrity of protected amino acids are paramount for the successful synthesis of high-quality peptides. This compound is a derivative of L-arginine where the alpha-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the guanidino side chain is protected by two acid-labile benzyloxycarbonyl (Z) groups. This orthogonal protection scheme is designed to ensure seamless incorporation of arginine into peptide chains. This guide outlines the primary analytical techniques used to verify the identity, purity, and enantiomeric integrity of this compound.
Comparison of Analytical Methods
The characterization of this compound and its alternatives, such as Fmoc-Arg(Pbf)-OH, relies on a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation. Mass Spectrometry (MS) verifies the molecular weight, and chiral HPLC confirms enantiomeric purity.
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of this compound and a common alternative, Fmoc-Arg(Pbf)-OH.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Parameter | This compound | Fmoc-Arg(Pbf)-OH |
| Typical Purity (%) | ≥ 98.0 | ≥ 99.0 |
| Enantiomeric Purity (%) | ≥ 99.5 (L-isomer) | ≥ 99.5 (L-isomer) |
| Common Impurities | Dipeptides, β-alanine derivatives, des-Fmoc derivative | Dipeptides, β-alanine derivatives, des-Fmoc derivative, δ-lactam |
Table 2: Physicochemical Properties
| Property | This compound | Fmoc-Arg(Pbf)-OH |
| Appearance | White to off-white powder | White to off-white powder |
| Molecular Formula | C37H36N4O8 | C34H40N4O7S |
| Molecular Weight | 664.71 g/mol | 648.77 g/mol |
| Storage Conditions | -20°C, desiccated | -20°C, desiccated |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These protocols are general and may require optimization based on the specific instrumentation and impurity profiles.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Purpose: To determine the chemical purity of this compound by separating it from potential impurities.
Method:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% to 100% Mobile Phase B over 20 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (for the Fmoc group).
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 1:1 mixture of Mobile Phase A and B.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Purpose: To separate and quantify the L- and D-enantiomers of this compound.
Method:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is commonly used (e.g., Lux Cellulose-1 or Chiralpak AD-H).
-
Mobile Phase: A mixture of hexane/isopropanol or an aqueous/organic mobile phase with an acidic modifier (e.g., 0.1% TFA in acetonitrile/water). The exact composition will depend on the column used.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Purpose: To confirm the chemical structure of this compound and identify any structural impurities.
Method:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
¹H NMR: Standard single-pulse experiment. Key signals to observe include the aromatic protons of the Fmoc and Z groups, and the aliphatic protons of the arginine backbone.
-
¹³C NMR: Standard proton-decoupled experiment. Observe the carbonyl carbons and the distinct signals for the protecting groups.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Mass Spectrometry (MS) for Molecular Weight Verification
Purpose: To confirm the molecular weight of this compound.
Method:
-
Ionization Technique: Electrospray Ionization (ESI) is typically used.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.
-
Mode: Positive ion mode is generally preferred to observe the [M+H]⁺ ion.
-
Sample Preparation: The sample can be introduced directly via infusion or through an LC-MS system. Dissolve a small amount of the sample in a suitable solvent like acetonitrile or methanol with a small amount of formic acid.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the analytical characterization of this compound.
Caption: Workflow for the analytical characterization of this compound.
Caption: Logical workflow for HPLC method development for this compound.
Comparative Spectral Analysis of Fmoc-Protected Arginine Derivatives for Peptide Synthesis
This guide provides a detailed spectral analysis of Nα-Fmoc-Nω,Nω'-bis(carbobenzyloxy)-L-arginine (Fmoc-Arg(Z)2-OH) and compares it with two common alternatives: Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Boc)2-OH. The analysis focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering researchers essential data for characterization, quality control, and method development in solid-phase peptide synthesis (SPPS).
Introduction to Arginine Protection in SPPS
The guanidinium group of arginine's side chain is highly basic and requires robust protection during Fmoc-based solid-phase peptide synthesis to prevent side reactions. The choice of protecting group affects the solubility, stability, and cleavage conditions of the amino acid derivative. While the bis-Cbz (Z) protected this compound offers strong acid resistance, alternatives like the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and bis-Boc (di-tert-butoxycarbonyl) protected derivatives are widely used due to their differing lability to trifluoroacetic acid (TFA) and their distinct spectral characteristics. Accurate spectral identification is crucial for verifying the integrity of these building blocks before their incorporation into peptide sequences.
Comparative NMR and IR Spectral Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for this compound and its common alternatives. Spectral data for this compound is based on typical values for the constituent protecting groups and the core amino acid structure, as specific vendor or literature data can be sparse. Data for alternatives are compiled from available literature and chemical supplier databases.
Table 1: Comparative ¹H NMR Spectral Data (400/500 MHz, DMSO-d₆)
| Assignment | Fmoc-Arg(Z)₂-OH (Expected) | Fmoc-Arg(Pbf)-OH | Fmoc-Arg(Boc)₂-OH |
| Arginine α-CH | ~3.9 - 4.2 ppm (m) | ~3.9 - 4.1 ppm (m) | ~3.9 - 4.1 ppm (m) |
| Arginine β-CH₂ | ~1.6 - 1.8 ppm (m) | ~1.6 - 1.8 ppm (m) | ~1.5 - 1.7 ppm (m) |
| Arginine γ-CH₂ | ~1.4 - 1.6 ppm (m) | ~1.4 - 1.6 ppm (m) | ~1.4 - 1.5 ppm (m) |
| Arginine δ-CH₂ | ~3.0 - 3.2 ppm (m) | ~3.0 - 3.2 ppm (m) | ~3.1 - 3.3 ppm (m) |
| Fmoc CH | ~4.3 ppm (t) | ~4.3 ppm (t) | ~4.3 ppm (t) |
| Fmoc CH₂ | ~4.2 ppm (d) | ~4.2 ppm (d) | ~4.2 ppm (d) |
| Fmoc Aromatic CH | ~7.2 - 7.9 ppm (m, 8H) | ~7.2 - 7.9 ppm (m, 8H) | ~7.3 - 7.9 ppm (m, 8H) |
| Z Group CH₂ | ~5.1 ppm (s, 4H) | - | - |
| Z Group Aromatic CH | ~7.3 - 7.4 ppm (m, 10H) | - | - |
| Pbf Aromatic CH | - | ~6.3 ppm (br s) | - |
| Pbf CH₃ | - | ~2.0, 2.5, 2.6 ppm (s) | - |
| Pbf CH₂ | - | ~2.9 ppm (s) | - |
| Boc CH₃ | - | - | ~1.4 ppm (s, 18H) |
| NH Protons | Variable (br s) | Variable (br s) | Variable (br s) |
| COOH | ~12.5 ppm (br s) | ~12.7 ppm (br s) | ~12.6 ppm (br s) |
Table 2: Comparative ¹³C NMR Spectral Data (100/125 MHz, DMSO-d₆)
| Assignment | Fmoc-Arg(Z)₂-OH (Expected) | Fmoc-Arg(Pbf)-OH | Fmoc-Arg(Boc)₂-OH |
| COOH | ~173-174 | ~173.5 | ~173.8 |
| Guanidinium C | ~157-158 | ~156.9 | ~157.2 |
| Fmoc CO | ~156.0 | ~156.1 | ~156.2 |
| Fmoc Aromatic C | ~120-144 | ~120-144 | ~120-144 |
| Fmoc CH/CH₂ | ~46.7, 65.6 | ~46.7, 65.7 | ~46.8, 65.5 |
| Arginine Cα | ~53-54 | ~53.5 | ~54.0 |
| Arginine Cβ, Cγ, Cδ | ~25-41 | ~25-41 | ~25-41 |
| Z Group CO | ~153-154 | - | - |
| Z Group CH₂ | ~66-67 | - | - |
| Z Group Aromatic C | ~127-137 | - | - |
| Pbf Aromatic C | - | ~116-158 | - |
| Pbf CH₃/CH₂/C | - | ~12-86 | - |
| Boc CO | - | ~151, 153 | ~151.5, 152.9 |
| Boc C(CH₃)₃ | - | - | ~78.5, 81.2 |
| Boc CH₃ | - | - | ~27.8, 28.1 |
Table 3: Comparative IR Spectral Data (Solid Phase, cm⁻¹)
| Assignment | Fmoc-Arg(Z)₂-OH (Expected) | Fmoc-Arg(Pbf)-OH | Fmoc-Arg(Boc)₂-OH |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) |
| N-H Stretch | ~3300-3400 | ~3300-3400 | ~3300-3400 |
| C-H Stretch (Aromatic/Aliphatic) | 3100-2850 | 3100-2850 | 3100-2850 |
| C=O Stretch (Fmoc, Z, COOH) | ~1750-1680 (multiple bands) | ~1750-1690 | ~1740-1685 (multiple bands) |
| C=N Stretch (Guanidinium) | ~1650-1580 | ~1640-1590 | ~1650-1600 |
| C=C Stretch (Aromatic) | ~1600, 1480, 1450 | ~1600, 1480, 1450 | ~1600, 1480, 1450 |
| S=O Stretch (Sulfonyl) | - | ~1350, 1160 | - |
Workflow for Spectral Analysis
The general workflow for acquiring and analyzing spectral data for a protected amino acid involves several key stages, from sample preparation to final structural confirmation.
Caption: Workflow for the spectral analysis of protected amino acids.
Detailed Experimental Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 10-15 mg of the amino acid derivative and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the solvent used.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate all signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024 or more scans (due to low natural abundance of ¹³C), relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO at 39.52 ppm).
-
B. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid powder sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr powder in an agate mortar.
-
Grind the mixture to a fine, homogenous powder.
-
Transfer the powder to a pellet-pressing die and apply several tons of pressure to form a transparent or translucent pellet.
-
-
Instrumentation and Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Place the sample in the beam path and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is usually recorded from 4000 to 400 cm⁻¹. The final spectrum is presented in terms of absorbance or transmittance.
-
Analysis and Comparison
-
Fmoc-Arg(Z)₂-OH: The key distinguishing features are the signals from the two carbobenzyloxy (Z) groups. In the ¹H NMR spectrum, this will appear as a sharp singlet around 5.1 ppm corresponding to the four benzylic protons (2x -CH₂-) and a multiplet integrating to 10 protons in the aromatic region (~7.3-7.4 ppm). In the ¹³C NMR, characteristic signals for the benzylic carbons (~67 ppm) and the Z-group carbonyl (~153 ppm) will be present.
-
Fmoc-Arg(Pbf)-OH: This derivative is identified by the unique signals of the Pbf group. The ¹H NMR spectrum shows several singlets for the five methyl groups and a methylene group between ~2.0-3.0 ppm.[1][2] The IR spectrum is highly characteristic due to the strong, sharp absorbance bands of the sulfonyl group (S=O) at approximately 1350 cm⁻¹ and 1160 cm⁻¹.[3]
-
Fmoc-Arg(Boc)₂-OH: The two tert-butoxycarbonyl (Boc) groups provide an unmistakable signature. The ¹H NMR spectrum features a large, sharp singlet at ~1.4 ppm, integrating to 18 protons. The ¹³C NMR will show the quaternary carbons of the t-butyl groups around 80 ppm and the methyl carbons near 28 ppm.[4][5]
By comparing the acquired spectra to these reference data, researchers can confidently verify the identity and purity of their Fmoc-protected arginine starting materials, ensuring the successful synthesis of their target peptides.
References
A Comparative Guide to Assessing the Purity of Fmoc-Arg(Z)2-OH by Analytical HPLC
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of the raw materials is a critical determinant of the success of the synthesis. Fmoc-Arg(Z)2-OH, a key building block, must be of high purity to ensure the desired peptide is synthesized with high fidelity and to minimize downstream purification challenges. This guide provides a comprehensive comparison of analytical High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this compound, complete with a detailed experimental protocol and a discussion of alternative analytical techniques.
The Critical Role of Purity in Peptide Synthesis
Impurities in Fmoc-amino acid derivatives can arise from various sources, including the manufacturing process and degradation during storage. Common impurities include diastereomers, incompletely protected amino acids, and by-products from the introduction of the Fmoc protecting group, such as β-alanine derivatives and dipeptides.[1] These impurities can lead to the incorporation of incorrect amino acids, truncated peptide sequences, or the generation of complex mixtures that are difficult to purify. Therefore, a robust and reliable analytical method for purity assessment is essential for quality control.
Gold Standard: Reverse-Phase HPLC for Purity Determination
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the quantitative analysis of the purity of Fmoc-protected amino acids due to its high resolution and sensitivity.[1][2] This technique separates the target molecule from its impurities based on differences in their hydrophobicity.
Experimental Protocol: Analytical RP-HPLC for this compound
This protocol outlines a standard method for determining the purity of this compound using analytical RP-HPLC.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions:
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 30% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
-
The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Workflow
Caption: A general workflow for the analytical HPLC assessment of this compound purity.
Comparison with Alternative Analytical Methods
While RP-HPLC is the primary method for purity assessment, other techniques can provide complementary or more specific information, particularly for challenging separations or for identifying specific types of impurities.
| Analytical Method | Principle of Separation | Key Advantages for this compound Analysis |
| Ultra-Performance Liquid Chromatography (UPLC-MS) | Similar to HPLC but uses smaller particle size columns for higher resolution and sensitivity, coupled with mass spectrometry for mass identification. | Provides mass information for impurity identification; higher throughput than traditional HPLC.[3] |
| Chiral HPLC | Utilizes a chiral stationary phase (CSP) to separate enantiomers. | Essential for determining the enantiomeric purity of the amino acid derivative, which is not possible with standard RP-HPLC.[4][5][6] |
| Capillary Electrophoresis (CE) | Separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte. | Offers an orthogonal separation mechanism to HPLC, potentially resolving impurities that co-elute in an RP-HPLC system.[7] |
Logical Relationship of Analytical Methods
Caption: Relationship between standard RP-HPLC and alternative analytical methods for purity assessment.
Conclusion
The assessment of this compound purity is a critical quality control step in peptide synthesis. Analytical RP-HPLC provides a robust and reliable method for routine purity determination. For a more comprehensive analysis, particularly for identifying unknown impurities or assessing enantiomeric purity, orthogonal techniques such as UPLC-MS and chiral HPLC are invaluable. By employing the appropriate analytical methodology, researchers can ensure the quality of their starting materials, leading to more successful and reproducible peptide synthesis outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenomenex.com [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Arginine Side-Chain Protecting Groups in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of a protecting group for the highly basic guanidinium side chain of arginine is a pivotal decision in solid-phase peptide synthesis (SPPS). This choice profoundly influences the efficiency of synthesis, the profile of impurities, and the final purity of the target peptide. This guide provides an objective comparison of commonly employed arginine protecting groups, supported by experimental data, to facilitate an informed selection process.
The ideal arginine protecting group must exhibit a delicate balance: robust stability throughout the iterative steps of peptide chain elongation and lability under specific conditions for its clean and efficient removal during the final cleavage step. The most prevalent protecting groups in modern peptide synthesis, particularly within the widely used Fmoc/tBu strategy, are sulfonyl-based moieties such as Pbf, Pmc, and Mtr. In the context of Boc-based SPPS, Tos and NO2 are frequently utilized.
Performance Comparison of Arginine Protecting Groups
The performance of an arginine protecting group is assessed based on several key parameters: its lability under acidic cleavage conditions, the steric hindrance it imposes which can affect coupling efficiency, and its propensity to generate reactive species upon cleavage that can lead to undesirable side reactions.
Table 1: Comparison of Common Arginine Side-Chain Protecting Groups
| Protecting Group | Synthesis Strategy | Acid Lability | Typical Cleavage Conditions | Crude Purity (Model Peptide) | Key Advantages | Common Side Reactions/Disadvantages |
| Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | Fmoc | High | 1.5 - 3 hours in TFA-based cocktail | ~69%[1] | High acid lability allows for milder and shorter cleavage times, reducing side reactions. Less prone to reattachment to tryptophan.[2] | Sterically bulky, potentially impacting coupling efficiency. |
| Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl) | Fmoc | Moderate | 2 - 6 hours in TFA-based cocktail | ~46%[1] | More acid labile than Mtr. | Slower cleavage than Pbf. Released Pmc group can modify tryptophan residues.[3] |
| Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl) | Fmoc | Low | Up to 12-24 hours in TFA-based cocktail | Variable | More stable than Pmc and Pbf. | Requires prolonged exposure to strong acid, which can be detrimental to sensitive peptides. Difficult to remove completely from peptides with multiple arginine residues.[1] |
| Tos (Tosyl) | Boc/Fmoc | Very Low | Requires strong acid (e.g., liquid HF) | Variable | Provides robust protection. | Harsh cleavage conditions can degrade sensitive peptides. Released tosyl group can modify tryptophan residues.[1] |
| NO₂ (Nitro) | Boc/Fmoc | Very Low (Acid) | Reduction (e.g., SnCl₂) or HF | Variable | Prevents δ-lactam formation. Stable in solution.[4] | Harsh removal conditions. Can lead to ornithine formation during HF cleavage.[1][2] |
Experimental Protocols
To ensure an objective comparison, standardized experimental protocols for the synthesis, cleavage, and analysis of a model peptide are essential.
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol outlines a general procedure for the manual synthesis of a model peptide (e.g., H-Gly-Arg-Phe-Leu-NH₂) on a Rink Amide resin using Fmoc chemistry.
-
Resin Swelling: Swell 100 mg of Rink Amide resin (loading ~0.7 mmol/g) in dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (Fmoc-Leu-OH, 4 equivalents) with a coupling reagent such as HBTU (3.9 equivalents) and a base like diisopropylethylamine (DIEA, 6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence (Fmoc-Phe-OH, Fmoc-Arg(PG)-OH, and Fmoc-Gly-OH), where PG is the protecting group being evaluated (Pbf, Pmc, Mtr, or NO₂).
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Resin Drying: Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
Peptide Cleavage and Deprotection
The choice of cleavage cocktail and reaction time is dependent on the arginine protecting group used.
For Peptides with Arg(Pbf), Arg(Pmc), or Arg(Mtr):
-
Cleavage Cocktail (Reagent K): [5]
-
Trifluoroacetic acid (TFA): 82.5%
-
Water: 5%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Procedure:
-
Add the cooled cleavage cocktail (10 mL/g of resin) to the dried peptide-resin.
-
Stir the mixture at room temperature for the time specified in Table 1 for the respective protecting group.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
For Peptides with Arg(Tos):
-
Cleavage Cocktail: Liquid Hydrogen Fluoride (HF) with scavengers (e.g., anisole).
-
Procedure: This procedure requires specialized equipment and stringent safety precautions and should only be performed by experienced personnel. The peptide-resin is treated with liquid HF at 0°C for 1 hour.
For Peptides with Arg(NO₂):
-
On-Resin Deprotection: [4]
-
Treat the peptide-resin with a solution of SnCl₂ (2M) in a mixture of 2-MeTHF, aqueous HCl, and phenol at 55°C.
-
Monitor the deprotection by HPLC analysis of a small cleaved sample.
-
-
Cleavage from Resin: After deprotection, cleave the peptide from the resin using a standard TFA-based cocktail.
Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
The purity of the crude peptide is determined by RP-HPLC.
-
System: A standard RP-HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Detection: UV absorbance at 220 nm.[6]
-
Analysis: The percentage purity is calculated by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.
Visualizing the Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the factors influencing the final peptide purity.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Coupling Reagents for Fmoc-Arg(Z)2-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient incorporation of arginine residues into synthetic peptides is a critical aspect of peptide chemistry, particularly in the development of therapeutic peptides and other bioactive molecules. The choice of coupling reagent for the protected arginine derivative, Fmoc-Arg(Z)2-OH, can significantly impact reaction efficiency, product purity, and the stereochemical integrity of the final peptide. This guide provides an objective comparison of the performance of various common coupling reagents with this compound, supported by established principles in solid-phase peptide synthesis (SPPS) and general experimental protocols.
While direct, head-to-head quantitative comparative studies for this compound with a range of coupling reagents are not extensively available in peer-reviewed literature, this guide extrapolates performance based on the known reactivity and properties of these reagents.
Performance Comparison of Common Coupling Reagents
The selection of a coupling reagent for this compound involves a trade-off between reaction speed, efficiency, cost, and the potential for side reactions, most notably racemization. The bulky benzyloxycarbonyl (Z) protecting groups on the guanidino side chain can influence the steric hindrance and, consequently, the coupling kinetics.
| Coupling Reagent | Reagent Type | Relative Reactivity | Potential for Racemization | Key Advantages | Potential Disadvantages |
| HBTU | Aminium/Uronium Salt | High | Low | Fast reaction times, widely used, and well-established. | Can potentially lead to guanidinylation of the N-terminal amine if used in excess. |
| HATU | Aminium/Uronium Salt | Very High | Very Low | Generally faster and more efficient than HBTU, especially for sterically hindered couplings.[1] | Higher cost compared to HBTU; can also cause guanidinylation. |
| PyBOP | Phosphonium Salt | High | Low | A safer alternative to the carcinogenic BOP reagent, with comparable efficiency to HBTU.[1] | Byproducts can be more difficult to remove than those of aminium/uronium salts. |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Low (with HOBt) | Cost-effective, well-established method; the use of HOBt minimizes racemization.[1][2] | Slower reaction times compared to onium salts; DCC (a related carbodiimide) can form an insoluble urea byproduct.[1] |
Experimental Protocols
The following are generalized protocols for the coupling of this compound in solid-phase peptide synthesis. The exact equivalents and reaction times may need to be optimized based on the specific peptide sequence and resin.
General Resin Preparation
-
Swell the resin (e.g., Rink Amide, Wang) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% solution of piperidine in DMF.
-
Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.
Protocol 1: HBTU Coupling
-
In a separate vessel, dissolve this compound (2.0 equivalents relative to resin substitution) and HBTU (2.0 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
Once the reaction is complete, wash the resin with DMF and then Dichloromethane (DCM).
Protocol 2: HATU Coupling
-
Follow the HBTU coupling protocol, substituting HBTU with HATU (2.0 equivalents).
-
Due to the higher reactivity of HATU, coupling times may be shorter (e.g., 15-45 minutes).
Protocol 3: PyBOP Coupling
-
In a separate vessel, dissolve this compound (2.0 equivalents) and PyBOP (2.0 equivalents) in DMF.
-
Add DIPEA (4.0 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 30-90 minutes.
-
Monitor and wash the resin as described in the HBTU protocol.
Protocol 4: DIC/HOBt Coupling
-
In a separate vessel, dissolve this compound (3.0 equivalents) and 1-Hydroxybenzotriazole (HOBt) (3.0 equivalents) in DMF.
-
Add the this compound/HOBt solution to the deprotected peptide-resin.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents) to the resin slurry.
-
Agitate the mixture at room temperature for 1-3 hours.
-
Monitor and wash the resin as described in the HBTU protocol.
Visualizations
Experimental Workflow for a Single Coupling Cycle in SPPS
References
Case studies comparing Fmoc-Arg(Z)2-OH and Fmoc-Arg(Tos)-OH
A Comparative Guide to Arginine Protection in Fmoc-SPPS: A Case Study of Fmoc-Arg(Z)₂-OH and Fmoc-Arg(Tos)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of protecting groups for trifunctional amino acids like arginine is a critical decision that profoundly influences synthesis efficiency, peptide purity, and overall yield. While modern Fmoc-SPPS predominantly relies on acid-labile sulfonyl-based protecting groups like Pbf and Pmc, a historical perspective and understanding of older protecting group strategies can provide valuable context for troubleshooting and development. This guide offers a comparative analysis of two such historical derivatives: Fmoc-Arg(Z)₂-OH and Fmoc-Arg(Tos)-OH.
The guanidinium side chain of arginine is strongly basic, necessitating robust protection to prevent undesirable side reactions during peptide assembly. The benzyloxycarbonyl (Z) and tosyl (Tos) groups represent earlier strategies for shielding this reactive moiety. However, their compatibility with the orthogonal protection scheme of Fmoc-SPPS, which relies on mild acidolysis for final cleavage, is a significant concern.
Performance Comparison: A Tale of Two Obsolete Strategies
Direct comparative experimental data for Fmoc-Arg(Z)₂-OH and Fmoc-Arg(Tos)-OH in modern Fmoc-SPPS is scarce, primarily because their required deprotection conditions are largely incompatible with this methodology. The following comparison is based on the known chemical properties of the Z and Tos protecting groups.
| Parameter | Fmoc-Arg(Z)₂-OH | Fmoc-Arg(Tos)-OH |
| Side-Chain Protecting Group | Di-benzyloxycarbonyl (Z) | Tosyl (Tos) |
| Deprotection Conditions | Strong acids (e.g., anhydrous HF, HBr/acetic acid) or catalytic hydrogenolysis[1] | Strong acids (e.g., anhydrous HF, TFMSA)[2][3][4][5] |
| Compatibility with Fmoc Cleavage | Poor. Requires conditions much harsher than standard TFA cleavage cocktails. Hydrogenolysis is not feasible on a solid support. | Poor. Requires conditions significantly harsher than standard TFA cleavage cocktails.[2][3] |
| Key Side Reactions | Incomplete deprotection, potential for side reactions associated with strong acid cleavage. | Tosylation of sensitive residues, particularly Tryptophan, during cleavage.[3][6] |
| Propensity for δ-Lactam Formation | Data not available in the context of Fmoc-SPPS. | Data not available in the context of Fmoc-SPPS, but δ-lactam formation is a known side reaction for protected arginine derivatives in general.[2][7] |
| Modern Relevance in Fmoc-SPPS | Very low. Primarily of historical interest in the context of solution-phase synthesis or Boc-based strategies. | Very low. Largely superseded by Pbf and other TFA-labile protecting groups in Fmoc-SPPS. |
Experimental Protocols: A Glimpse into Historical Methodologies
The following protocols are generalized and based on the historical application of Z and Tos protecting groups, highlighting their incompatibility with standard Fmoc-SPPS workflows.
Protocol 1: Deprotection of Arginine Side Chain
Note: These protocols are for the cleavage of the side-chain protecting group and are distinct from the repetitive Nα-Fmoc deprotection with piperidine.
Fmoc-Arg(Z)₂-OH Cleavage (Hypothetical for SPPS):
-
Resin Preparation: Following peptide synthesis, the dried peptidyl-resin is placed in a reaction vessel suitable for strong acid handling.
-
Cleavage Cocktail: A cleavage cocktail of anhydrous Hydrogen Fluoride (HF) with a scavenger such as anisole is prepared at low temperature (e.g., -5 to 0 °C).
-
Cleavage Reaction: The HF cocktail is added to the resin, and the reaction is allowed to proceed for 1-2 hours at 0 °C.
-
HF Removal: The HF is carefully removed by evaporation under a stream of nitrogen.
-
Peptide Precipitation: The crude peptide is precipitated with cold diethyl ether, washed, and dried.
Fmoc-Arg(Tos)-OH Cleavage (Adapted from Boc-SPPS):
-
Resin Preparation: The dried peptidyl-resin is prepared in a suitable reaction vessel.
-
Cleavage Cocktail: A cleavage cocktail of anhydrous HF or Trifluoromethanesulfonic acid (TFMSA) is prepared with appropriate scavengers (e.g., thioanisole to protect Tryptophan).[3][6]
-
Cleavage Reaction: The strong acid cocktail is added to the resin, and the reaction proceeds for 1-2 hours at 0 °C.
-
Acid Removal: The strong acid is removed by evaporation.
-
Peptide Precipitation: The peptide is precipitated from the cleavage mixture using cold diethyl ether.
Logical Workflow for Arginine Protecting Group Selection in Fmoc-SPPS
The choice of an arginine protecting group in Fmoc-SPPS is dictated by the need for orthogonality with the base-labile Fmoc group and compatibility with mild acid cleavage. The following diagram illustrates the decision-making process.
Caption: Decision workflow for selecting an arginine protecting group in Fmoc-SPPS.
Experimental Workflow for a Standard Fmoc-SPPS Cycle
This diagram illustrates a typical cycle in Fmoc-SPPS, highlighting where the arginine derivative would be incorporated.
Caption: A standard cycle of solid-phase peptide synthesis using Fmoc chemistry.
References
- 1. bachem.com [bachem.com]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 5. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Arginine Protecting Groups in Fmoc-SPPS: Validating Protocols Incorporating Fmoc-Arg(Z)2-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of arginine into synthetic peptides is a critical yet often challenging step in solid-phase peptide synthesis (SPPS). The highly basic guanidinium side chain of arginine necessitates robust protection to prevent side reactions during peptide assembly. The choice of protecting group strategy significantly impacts coupling efficiency, propensity for side reactions, and the final deprotection and purification workflow. This guide provides an objective comparison of various arginine derivatives used in Fmoc-SPPS, with a special focus on validating synthetic protocols that incorporate the less common Fmoc-Arg(Z)2-OH.
Performance Comparison of Arginine Derivatives
The selection of an appropriate arginine derivative is a balancing act between stability during synthesis and ease of removal during cleavage. The most common derivatives in Fmoc-SPPS are those with sulfonyl-based (e.g., Pbf) or urethane-based (e.g., Boc) protecting groups. The benzyloxycarbonyl (Z or Cbz) group, as featured in this compound, offers an alternative orthogonal strategy.
| Feature | Fmoc-Arg(Pbf)-OH | Fmoc-Arg(Boc)2-OH | This compound |
| Side-Chain Protecting Group | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Boc (tert-butoxycarbonyl) | Z (Benzyloxycarbonyl or Cbz) |
| Cleavage Condition | Trifluoroacetic acid (TFA)[1][2] | Trifluoroacetic acid (TFA)[3] | Catalytic Hydrogenolysis (e.g., H₂/Pd/C)[4][5][6] |
| Orthogonality in Fmoc-SPPS | Standard | Standard | Fully Orthogonal to TFA-labile groups[6][7] |
| Key Advantages | - Fast cleavage kinetics[8] - Well-established and widely used[9] | - Avoids sulfonation of Trp[10] | - Orthogonal cleavage allows for selective deprotection on-resin or synthesis of fully protected fragments. |
| Key Disadvantages | - Potential for sulfonation of Trp residues[11][12] - Bulky, can cause steric hindrance[9] | - Higher propensity for δ-lactam formation[1] - Bulky, may require longer coupling times[10] | - Hydrogenolysis can be slow and difficult on solid support. - Catalyst can be poisoned by sulfur-containing residues (Met, Cys).[4] - Requires specialized equipment for hydrogenation. |
| Propensity for δ-Lactam Formation | Moderate | High[1] | Data not readily available, but a known side reaction for all activated arginine derivatives.[13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating synthetic peptide protocols. Below are representative protocols for the coupling and cleavage of peptides containing different arginine derivatives.
Protocol 1: Standard Fmoc-SPPS Coupling of Protected Arginine
This protocol is generally applicable for coupling Fmoc-Arg(Pbf)-OH, Fmoc-Arg(Boc)2-OH, and this compound, though coupling times may need to be optimized.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-Arg derivative (3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Allow to pre-activate for a few minutes. Note: For arginine derivatives, minimizing pre-activation time is crucial to reduce the risk of δ-lactam formation.[13]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours. For sterically hindered couplings, extended reaction times or the use of microwave assistance may be necessary.[9]
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Protocol 2: Cleavage and Deprotection of Peptides with Arg(Pbf) or Arg(Boc)2
-
Resin Preparation: After synthesis is complete, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5, v/v). For peptides without sensitive residues, a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v) is often sufficient.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin). Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Peptide Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash. Dry the peptide pellet under vacuum.
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Protocol 3: On-Resin Deprotection of Arg(Z)2 by Catalytic Hydrogenolysis
This protocol highlights the orthogonal nature of the Cbz protecting group.
-
Resin Preparation: After peptide synthesis, wash the resin with a suitable solvent like methanol or THF.
-
Catalyst Addition: Add a palladium catalyst, such as 10% Pd/C, to the resin slurry.
-
Hydrogen Source: Introduce a hydrogen source. This can be gaseous hydrogen (H2) bubbled through the suspension or a transfer hydrogenation reagent like ammonium formate.[5]
-
Hydrogenolysis Reaction: Agitate the reaction mixture at room temperature. The reaction progress can be monitored by HPLC analysis of small cleaved samples. This step can be slow and may require elevated pressure or temperature.
-
Catalyst Removal: After the reaction is complete, thoroughly wash the resin to remove the catalyst.
-
Further Modification or Cleavage: The deprotected arginine side chain is now available for further modification on-resin, or the peptide can be cleaved from the resin using standard TFA-based methods (if other side chains are TFA-labile).
Visualizing the Synthetic Workflow
The choice of arginine protecting group creates a divergence in the synthetic pathway, primarily at the deprotection stage. The following diagrams illustrate these workflows.
Caption: Divergent cleavage pathways in Fmoc-SPPS based on Arg protecting group.
Conclusion
The validation of a synthetic protocol for an arginine-containing peptide requires careful consideration of the side-chain protecting group. While Fmoc-Arg(Pbf)-OH remains the workhorse for most applications due to its compatibility with standard TFA cleavage protocols, it carries the risk of tryptophan sulfonation. Fmoc-Arg(Boc)2-OH mitigates this risk but shows a higher tendency for yield-reducing δ-lactam formation.
This compound presents a chemically distinct and valuable alternative. Its key advantage lies in the orthogonality of the Cbz group's removal by hydrogenolysis. This allows for the synthesis of fully protected peptide fragments or selective on-resin modification of the arginine side chain. However, the practical application of hydrogenolysis on a solid support can be challenging, with potential issues of slow reaction rates and catalyst poisoning, particularly in the presence of sulfur-containing amino acids. For sequences devoid of such residues, and where the strategic advantage of orthogonal deprotection is paramount, validating a protocol with this compound can be a worthwhile endeavor, expanding the toolkit for complex peptide synthesis.
References
- 1. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. mdpi.com [mdpi.com]
- 4. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Arginine Protecting Groups in Fmoc-SPPS: Benchmarking Fmoc-Arg(Z)₂-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of arginine into synthetic peptides is a critical, yet often challenging, step in solid-phase peptide synthesis (SPPS). The highly basic and nucleophilic nature of the guanidinium side chain necessitates robust protection to prevent side reactions and ensure high purity and yield of the final peptide. While Fmoc-Arg(Pbf)-OH has become the industry standard, a variety of other protecting groups, including the more traditional benzyloxycarbonyl (Z)-based strategies, are available. This guide provides an objective comparison of Fmoc-Arg(Z)₂-OH against prominent and emerging protecting groups, supported by experimental data to inform rational selection in peptide synthesis protocols.
Data Presentation: Quantitative Comparison of Arginine Protecting Groups
The selection of an appropriate arginine protecting group significantly impacts coupling efficiency and the propensity for side reactions, most notably δ-lactam formation, which leads to chain termination. The following table summarizes key performance metrics for Fmoc-Arg(Z)₂-OH and its alternatives.
| Protecting Group | Relative Coupling Efficiency | Propensity for δ-Lactam Formation | Deprotection Conditions | Key Advantages | Key Disadvantages |
| (Z)₂ | Moderate | Low to Moderate (presumed) | Hydrogenolysis or strong acid (e.g., HF) | Potentially cost-effective, established chemistry.[1] | Harsher deprotection not fully orthogonal with standard Fmoc-SPPS cleavage, limited recent comparative data. |
| Pbf | High | High | TFA (standard cleavage)[2][3] | High solubility, good compatibility with Fmoc chemistry, well-documented.[2][4] | Prone to δ-lactam formation, can lead to tryptophan alkylation without proper scavengers.[3][5][6] |
| (Boc)₂ | Moderate | Very High | TFA (standard cleavage)[7][8] | Good solubility. | High propensity for δ-lactam formation, can be sterically hindered.[7][9][10][11] |
| NO₂ | High | Very Low | Reduction (e.g., SnCl₂)[7] | Effectively prevents δ-lactam formation.[7] | Requires a separate, non-standard deprotection step, potential for side reactions during removal. |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)
This protocol outlines the fundamental steps for manual or automated SPPS. Specific modifications for the coupling of different arginine derivatives are noted below.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide MBHA) in N,N-Dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.[12]
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).[12][13]
3. Amino Acid Coupling (General Cycle):
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and a coupling activator (e.g., HBTU, HATU, or OxymaPure) (3 eq.) in DMF.
-
Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6 eq.), to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, the coupling step should be repeated.[12]
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
4. Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
6. Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add a cleavage cocktail, typically Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water), to the resin.
-
Agitate for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Protocol Modifications for Specific Arginine Derivatives:
-
Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Boc)₂-OH: These derivatives are generally compatible with the standard coupling protocol. However, due to their propensity for δ-lactam formation, it is advisable to minimize the pre-activation time. For difficult couplings, a double coupling strategy may be employed.[12]
-
Fmoc-Arg(Z)₂-OH:
-
Coupling: Use standard coupling reagents. The steric hindrance may be comparable to or greater than Pbf, potentially requiring longer coupling times or double coupling.
-
Deprotection: The Z groups are stable to TFA.[14] Deprotection requires a separate step, typically catalytic hydrogenation (e.g., H₂/Pd) or treatment with a strong acid like liquid hydrogen fluoride (HF). This makes its use in a standard Fmoc/tBu strategy non-orthogonal and more complex.
-
-
Fmoc-Arg(NO₂)-OH:
-
Coupling: Couples efficiently with standard activators.
-
Deprotection: The NO₂ group is stable to TFA. It must be removed in a separate step prior to or after cleavage from the resin, typically via reduction with a reagent like tin(II) chloride (SnCl₂) in an acidic environment.[7]
-
Mandatory Visualizations
Experimental Workflow for SPPS
Caption: Standard workflow for Fmoc solid-phase peptide synthesis (SPPS).
δ-Lactam Formation Side Reaction
Caption: Competing pathways of activated arginine during SPPS.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc-Arg(Pbf)-OH | Protected Arginine for Peptide Synthesis | Baishixing [aminoacids-en.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Fmoc-Arg(Boc) 2 -OH Novabiochem 143824-77-5 [sigmaaldrich.com]
- 9. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. advancedchemtech.com [advancedchemtech.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chempep.com [chempep.com]
Safety Operating Guide
Safe Disposal of Fmoc-Arg(Z)2-OH: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Fmoc-Arg(Z)2-OH are paramount for laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, ensuring adherence to best practices and regulatory requirements.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₃₇H₃₆N₄O₈[1] |
| Molecular Weight | 664.7 g/mol [2][3] |
| CAS Number | 207857-35-0[3] or 1094617-45-4[1][2] |
| Appearance | White to off-white powder[1] |
| Storage Temperature | ≤ -10 °C or -20°C[1][3] |
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) for similar compounds indicate they are not classified as hazardous substances, it is crucial to treat all chemicals with caution. Potential hazards include irritation upon inhalation, skin contact, or eye contact.[4][5]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Splash goggles or safety glasses.
-
Hand Protection: Chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with local laws and good laboratory practices.
-
Body Protection: A full laboratory suit or coat.
-
Respiratory Protection: In case of dust formation, a dust respirator (e.g., N95 or P1) is recommended.[4]
Step-by-Step Disposal Protocol
This protocol outlines the general procedure for the disposal of this compound. Note: All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[4][6]
-
Initial Assessment:
-
Quantify the amount of this compound waste to be disposed of.
-
Determine if the waste is in solid form or dissolved in a solvent. If in a solvent, identify the solvent and any potential additional hazards.
-
-
Containment:
-
Carefully transfer the waste into a designated and clearly labeled waste container.
-
For small spills, use appropriate tools to place the spilled material into a convenient waste disposal container.[4][6]
-
For large spills, use a shovel to place the spilled material into a waste disposal container.[4][6]
-
Ensure the waste container is compatible with the chemical and any solvents.
-
-
Labeling:
-
Label the waste container with the full chemical name: "this compound".
-
Indicate the approximate quantity and date of disposal.
-
Include any other components mixed with the waste (e.g., solvents).
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep it away from incompatible materials, heat, and sources of ignition.[4]
-
-
Professional Disposal:
-
Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[7]
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS).
-
Do not mix with other waste unless explicitly instructed to do so by the disposal service.
-
-
Decontamination:
-
Thoroughly clean and decontaminate the work area and any equipment used in the disposal process.
-
Wash hands thoroughly after handling the chemical waste.[4]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Fmoc-Arg(Z)2-OH
This guide provides crucial safety protocols and logistical procedures for the handling and disposal of Fmoc-Arg(Z)2-OH, a key reagent in peptide synthesis. Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and minimizing environmental impact.
1. Personal Protective Equipment (PPE)
When handling this compound in its solid, powdered form or in solution, the following personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.[1][2][3][4][5] A risk assessment should always be conducted to determine if additional PPE is required for the specific procedure being performed.[1]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects eyes from dust particles and splashes of solutions containing the compound.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents direct skin contact with the chemical.[2][6] Dispose of contaminated gloves after use.[6] |
| Body Protection | Laboratory coat or chemical-resistant suit | Protects skin and personal clothing from spills and contamination.[1][2][6] |
| Respiratory Protection | N95 or P1 dust mask | Recommended when handling the powder to minimize inhalation of fine particles.[6] A full respirator may be necessary for large quantities or in poorly ventilated areas.[2][3] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[2] |
2. Handling and Storage Procedures
Proper handling and storage are critical to maintain the integrity of this compound and ensure a safe laboratory environment.
-
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when weighing or dissolving the compound.
-
Avoid generating dust. For maximum recovery, centrifuge the original vial before removing the cap.[7]
-
Use appropriate tools to handle the solid material to avoid spills.[6] In case of a small spill, use appropriate tools to place the spilled material into a designated waste container.[6] For a large spill, use a shovel for containment.[6]
-
Wash hands thoroughly after handling.[6]
-
-
Storage:
3. Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated weighing paper and gloves, in a clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound, such as those from peptide synthesis deprotection steps (e.g., with piperidine in DMF), should be collected in a designated, labeled hazardous waste container for organic solvents.[9]
-
Do not dispose of this chemical down the drain.
-
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
Caption: Standard operating procedure for this compound.
References
- 1. sams-solutions.com [sams-solutions.com]
- 2. falseguridad.com [falseguridad.com]
- 3. realsafety.org [realsafety.org]
- 4. intersolia.com [intersolia.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. peptide.com [peptide.com]
- 7. usbio.net [usbio.net]
- 8. chemimpex.com [chemimpex.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
